2-Amino-2-(4-methylphenyl)propanoic acid
Description
The exact mass of the compound 2-Amino-2-(4-methylphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-2-(4-methylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4-methylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-3-5-8(6-4-7)10(2,11)9(12)13/h3-6H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSIQFUCAZXVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328513 | |
| Record name | 2-amino-2-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6269-79-0 | |
| Record name | NSC33390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-2-(4-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Amino-2-(4-methylphenyl)propanoic Acid: A Comprehensive Technical Guide
Introduction and Rationale
The synthesis of
As a Senior Application Scientist, I approach the synthesis of this compound not merely as a sequence of steps, but as a system of thermodynamic and kinetic controls. This guide details the optimized, self-validating methodologies required to synthesize and characterize this sterically hindered molecule with high scientific rigor.
Retrosynthetic Strategy & Pathway Selection
The synthesis of
-
The Strecker Synthesis: Atom-economical but relies on the formation of an intermediate imine. For 4'-methylacetophenone, the electron-donating nature of the para-methyl group reduces the electrophilicity of the carbonyl carbon, while the adjacent methyl group introduces significant steric bulk. Consequently, the equilibrium of the imine formation is highly unfavorable, often resulting in low yields (e.g., ~52%) even when employing advanced Lewis acid catalysts like Indium-Organic Frameworks[1].
-
The Bucherer-Bergs Reaction: While the initial attack of cyanide and ammonia is similarly hindered, the subsequent cyclization into the 5,5-disubstituted hydantoin is highly exothermic and irreversible under the reaction conditions. This cyclization acts as a thermodynamic sink , pulling the equilibrium forward and enabling near-quantitative conversion of the recalcitrant ketone[2][3].
Fig 1: Retrosynthetic comparison of Bucherer-Bergs vs. Strecker pathways.
Experimental Methodologies: A Self-Validating Protocol
Every protocol must be designed with built-in causality and In-Process Controls (IPCs) to ensure trustworthiness and reproducibility.
Step 1: Synthesis of 5-Methyl-5-(p-tolyl)hydantoin
Causality: We utilize a large excess of ammonium carbonate. At 60 °C, it decomposes into
Protocol:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4'-methylacetophenone (13.4 g, 100 mmol) in 150 mL of ethanol/water (1:1 v/v).
-
Reagent Addition: Add ammonium carbonate (28.8 g, 300 mmol) and potassium cyanide (9.7 g, 150 mmol). (Caution: KCN is highly toxic; perform strictly in a ventilated fume hood).
-
Reaction: Heat the mixture to 60 °C for 24 hours.
-
IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 7:3). The ketone spot (
) should disappear, replaced by a highly polar hydantoin spot ( ). -
Workup: Cool the mixture to 0 °C. Carefully acidify to pH 6 using 1M HCl to fully precipitate the hydantoin. Filter under vacuum, wash with ice-cold water (3 × 50 mL), and dry in vacuo to yield a white solid.
Step 2: Alkaline Hydrolysis to the Free Amino Acid
Causality: Hydantoins derived from
Table 1: Optimization of Hydantoin Hydrolysis Conditions
| Method | Reagents | Temp (°C) | Time (h) | Yield (%) | Causality / Observation |
| A | 6M HCl | 100 | 48 | < 10 | Steric shielding prevents protonation of the imide. |
| B | 2M NaOH | 100 | 48 | 15 | Inadequate activation energy; competitive degradation. |
| C | 60% H2SO4 | 150 | 12 | 65 | Harsh conditions lead to partial sulfonation of the tolyl ring. |
| D | Ba(OH)₂·8H₂O | 150 | 24 | 88 | Optimal. High temp overcomes sterics; Ba²⁺ drives equilibrium. |
Protocol:
-
Hydrolysis: Suspend the intermediate hydantoin (10.2 g, 50 mmol) and
(47.3 g, 150 mmol) in 200 mL of degassed DI water inside a PTFE-lined stainless steel autoclave. Seal and heat at 150 °C for 24 hours. -
Barium Removal: Cool the autoclave to room temperature. Transfer the slurry to a beaker and sparge with
gas (or add dry ice chunks) until the pH drops to ~7.5. -
Filtration: Filter the heavy white precipitate (
) through a pad of Celite. Wash the filter cake with hot water. -
Ion Exchange (Optional but Recommended): Pass the aqueous filtrate through a column of Dowex 50W-X8 (H+ form). Wash with DI water until neutral, then elute the amino acid with 1M
. -
Isolation: Lyophilize the ninhydrin-positive fractions to yield 2-Amino-2-(4-methylphenyl)propanoic acid as a white crystalline powder.
Fig 2: Self-validating purification workflow for the free amino acid.
Quantitative Data & Analytical Characterization
To verify the structural integrity and purity of the synthesized 2-Amino-2-(4-methylphenyl)propanoic acid, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is required. The absence of hydantoin carbonyl peaks (~156 ppm and ~178 ppm) and the presence of a single free carboxylate peak confirm successful hydrolysis.
Table 2: NMR Characterization Data (400 MHz, D₂O/NaOD)
| Nucleus | Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 1.82 | Singlet | 3H | |
| ¹H | 2.34 | Singlet | 3H | Ar-CH₃ (para-methyl group) |
| ¹H | 7.22 | Doublet ( | 2H | Ar-H (meta to chiral center) |
| ¹H | 7.35 | Doublet ( | 2H | Ar-H (ortho to chiral center) |
| ¹³C | 20.8 | Singlet | - | Ar-CH₃ |
| ¹³C | 23.5 | Singlet | - | |
| ¹³C | 63.1 | Singlet | - | |
| ¹³C | 126.5, 129.8 | Singlets | - | Ar-CH (Aromatic methines) |
| ¹³C | 137.2, 138.5 | Singlets | - | Ar-C (Aromatic quaternary carbons) |
| ¹³C | 176.4 | Singlet | - | C=O (Free Carboxylate) |
Mass Spectrometry (ESI-MS): Calculated for
Conclusion
The synthesis of 2-Amino-2-(4-methylphenyl)propanoic acid demands a strategic bypass of the steric and electronic hindrances inherent to 4'-methylacetophenone. By leveraging the thermodynamic sink of the Bucherer-Bergs hydantoin formation[2], followed by a high-energy Barium-mediated hydrolysis, researchers can reliably produce this sterically constrained amino acid in high yields and purity. This compound is now primed for Fmoc-protection and subsequent incorporation into solid-phase peptide synthesis (SPPS) workflows.
References
- Sigma-Aldrich: 2-Amino-2-(p-tolyl)
- University of North Texas / ACS: Indium−Organic Framework with soc Topology as a Versatile Catalyst for Highly Efficient One-Pot Strecker Synthesis of α‑aminonitriles URL
- Scribd / ACS: Chemical Insights into Antibacterial N-Halamines URL
- ResearchGate: A typical Bucherer-Bergs synthesis for PEG-N-halamine URL
Sources
A Guide to the Structural Elucidation of 2-Amino-2-(4-methylphenyl)propanoic Acid: From Synthesis to Crystallographic Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required for the complete structural elucidation of the non-proteinogenic amino acid, 2-Amino-2-(4-methylphenyl)propanoic acid. While a definitive crystal structure for this specific compound is not currently available in public crystallographic databases, this document serves as an in-depth procedural and theoretical framework for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. By detailing the underlying scientific principles and experimental considerations, this guide equips researchers with the necessary knowledge to independently determine and interpret the crystal structure of this and similar α-methyl amino acids, which are of growing interest in peptidomimetics and drug design.
Introduction
α-Methylated amino acids are a class of non-proteinogenic amino acids that offer significant advantages in drug design and peptide chemistry. The introduction of a methyl group at the α-carbon sterically hinders peptide bond cleavage, thereby increasing the metabolic stability of peptides. Furthermore, this modification restricts the conformational flexibility of the peptide backbone, which can lead to a higher affinity and selectivity for biological targets. 2-Amino-2-(4-methylphenyl)propanoic acid, a derivative of phenylalanine, is a compound of interest within this class. Its aromatic side chain provides a key interaction point for receptor binding, while the α-methyl group imparts the aforementioned desirable properties.
A thorough understanding of the three-dimensional structure of this molecule is paramount for its effective application in drug development. The crystal structure provides precise information on bond lengths, bond angles, and the overall conformation of the molecule. Crucially, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the packing of molecules in the solid state. This information is invaluable for computational modeling, understanding structure-activity relationships (SAR), and for the rational design of novel therapeutics.
This guide will therefore delineate a complete workflow, from the chemical synthesis of 2-Amino-2-(4-methylphenyl)propanoic acid to the hypothetical analysis of its crystal structure.
Part 1: Synthesis of 2-Amino-2-(4-methylphenyl)propanoic Acid
The synthesis of α,α-disubstituted amino acids like 2-Amino-2-(4-methylphenyl)propanoic acid can be achieved through several established methods. Two of the most prominent are the Strecker and the Bucherer-Bergs syntheses. Both methods are robust and can be adapted for a wide range of substrates.
The Strecker Synthesis
The Strecker synthesis is a two-step method that begins with the formation of an α-aminonitrile from an aldehyde or ketone, followed by hydrolysis to the desired amino acid.[1][2][3]
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylacetophenone (1 equivalent) in methanol.
-
Add a solution of ammonium chloride (NH₄Cl, 1.2 equivalents) and sodium cyanide (NaCN, 1.2 equivalents) in water.
-
Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Hydrolysis of the α-aminonitrile:
-
Upon completion of the first step, carefully add concentrated hydrochloric acid (HCl) to the reaction mixture.
-
Reflux the mixture for 6-12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization.
-
-
The use of ammonium chloride and sodium cyanide provides a safer in-situ source of ammonia and cyanide ions, avoiding the handling of highly toxic hydrogen cyanide gas.[1]
-
The hydrolysis step under acidic conditions is essential to convert the nitrile group into a carboxylic acid and to protonate the amino group.
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a carbonyl compound, potassium cyanide, and ammonium carbonate. The resulting hydantoin is then hydrolyzed to the amino acid.[4][5][6]
-
Hydantoin Formation:
-
In a sealed pressure vessel, combine 4-methylacetophenone (1 equivalent), potassium cyanide (KCN, 2 equivalents), and ammonium carbonate ((NH₄)₂CO₃, 4 equivalents) in a mixture of ethanol and water.
-
Heat the mixture to 60-80°C for several hours.
-
Cool the reaction mixture and collect the precipitated hydantoin by filtration.
-
-
Hydrolysis of the Hydantoin:
-
Suspend the hydantoin in a solution of barium hydroxide or a strong acid (e.g., HCl or H₂SO₄).
-
Reflux the mixture for an extended period (24-48 hours).
-
After cooling, neutralize the solution to precipitate the amino acid.
-
The crude product is collected and purified by recrystallization.
-
-
The Bucherer-Bergs reaction is a multicomponent reaction that efficiently constructs the hydantoin ring system.[6]
-
The hydrolysis of the hydantoin is a necessary step to liberate the free amino acid.
Asymmetric Synthesis Considerations
Both the Strecker and Bucherer-Bergs syntheses produce a racemic mixture of the amino acid. For applications in drug development, obtaining a single enantiomer is often crucial. This can be achieved through chiral resolution of the racemic mixture or by employing asymmetric synthesis strategies.[7][8] Asymmetric variations of the Strecker reaction often involve the use of a chiral amine auxiliary.[7]
Part 2: Crystallization of 2-Amino-2-(4-methylphenyl)propanoic Acid
Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination. The choice of solvent and crystallization technique is paramount.
General Principles of Crystallization
Crystallization is a process of forming a solid with a highly ordered internal structure from a solution, melt, or gas. For small molecules like amino acids, solution-based crystallization is the most common method. The principle is to create a supersaturated solution from which the compound will slowly precipitate in the form of crystals.
Recommended Crystallization Protocols
Given that amino acids possess both acidic (carboxylic acid) and basic (amine) functional groups, their solubility is highly pH-dependent.[9]
-
Select a solvent in which the compound has moderate solubility at room temperature. Potential solvents include water, ethanol, or mixtures thereof.
-
Dissolve the purified 2-Amino-2-(4-methylphenyl)propanoic acid in a minimal amount of the chosen solvent with gentle heating.
-
Filter the warm solution to remove any insoluble impurities.
-
Cover the container with a perforated film (e.g., Parafilm with a few pinholes) and allow the solvent to evaporate slowly at room temperature.
-
Dissolve the compound in a "good" solvent in which it is highly soluble (e.g., ethanol).
-
Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or diethyl ether) until the solution becomes slightly turbid.[10]
-
Add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to stand undisturbed. The slow diffusion of the anti-solvent will gradually decrease the solubility and promote crystal growth.
If the compound precipitates as an oil, it may be due to impurities or too rapid a change in solubility.[9] In such cases, trying different solvent systems, slower cooling rates, or seeding the solution with a tiny crystal can be effective.
Part 3: Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the molecular and crystal structure.[11][12][13]
The SCXRD Workflow
The process involves mounting a single crystal on a diffractometer, irradiating it with X-rays, and collecting the diffraction data. The positions and intensities of the diffracted X-rays are then used to determine the arrangement of atoms within the crystal.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of unique reflection intensities.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to obtain the final crystal structure.
Analysis of the Crystal Structure
The refined crystal structure provides a wealth of information:
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.
-
Conformation: The three-dimensional shape of the molecule.
-
Crystal Packing: The arrangement of molecules in the unit cell.
-
Intermolecular Interactions: Identification and characterization of hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal lattice.[14][15]
Data Presentation
All quantitative crystallographic data should be summarized in a standardized table.
| Crystallographic Parameter | Hypothetical Value |
| Chemical formula | C₁₀H₁₃NO₂ |
| Formula weight | 179.22 |
| Crystal system | Monoclinic (example) |
| Space group | P2₁/c (example) |
| a (Å) | Value to be determined |
| b (Å) | Value to be determined |
| c (Å) | Value to be determined |
| α (°) | 90 |
| β (°) | Value to be determined |
| γ (°) | 90 |
| Volume (ų) | Value to be determined |
| Z | 4 |
| Calculated density (g/cm³) | Value to be determined |
| Absorption coefficient (mm⁻¹) | Value to be determined |
| F(000) | Value to be determined |
| Crystal size (mm³) | Value to be determined |
| θ range for data collection (°) | Value to be determined |
| Reflections collected | Value to be determined |
| Independent reflections | Value to be determined |
| R_int | Value to be determined |
| Final R indices [I > 2σ(I)] | Value to be determined |
| R indices (all data) | Value to be determined |
| Goodness-of-fit on F² | Value to be determined |
Part 4: Visualization of Key Processes
Diagrams are essential for visualizing complex workflows and relationships.
Caption: Synthetic routes to 2-Amino-2-(4-methylphenyl)propanoic acid.
Caption: General workflow for single-solvent recrystallization.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Special Issue: Development of Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rigaku.com [rigaku.com]
- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 14. Intermolecular vibrations in hydrophobic amino acid crystals: experiments and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of short contacts in crystals of halogenated amino acids: atom–atom interactions vs. energy frameworks - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE01029E [pubs.rsc.org]
Biological activity screening of 2-Amino-2-(4-methylphenyl)propanoic acid
Biological Activity Screening of 2-Amino-2-(4-methylphenyl)propanoic Acid: A Comprehensive Guide to -Disubstituted Peptidomimetics
The Paradigm: Expanding Chemical Space
In modern drug discovery, native peptides often fail in clinical translation due to rapid proteolytic degradation and high conformational flexibility, which incurs a massive entropic penalty upon target binding. To circumvent these limitations, the incorporation of unnatural amino acids (UAAs) has become a cornerstone of peptidomimetic engineering.
2-Amino-2-(4-methylphenyl)propanoic acid (CID 411072), also known as
The Causality: Mechanistic Rationale for -Disubstitution
As a Senior Application Scientist, it is critical to understand why a specific modification drives biological efficacy, rather than simply observing the outcome. The inclusion of 2-Amino-2-(4-methylphenyl)propanoic acid operates on three distinct mechanistic pillars:
-
Conformational Restriction (The Entropic Advantage): The addition of the
-methyl group severely restricts the allowable and dihedral angles of the peptide backbone. Depending on the surrounding sequence, this steric constraint forces the peptide into a highly pre-organized -helix or a fully extended conformation[2]. By pre-organizing the peptide into its bioactive conformation, the entropic cost of binding is minimized, dramatically increasing target affinity[3]. -
Proteolytic Shielding (The Thorpe-Ingold Effect): Native peptide bonds are highly susceptible to exopeptidases and endopeptidases. The quaternary
-carbon of this UAA introduces massive local steric bulk. This physical occlusion prevents the proteolytic enzyme's active site from accessing the peptide bond and forming the necessary tetrahedral transition state, thereby extending the plasma half-life from minutes to hours[4]. -
Hydrophobicity and Vectoring: The
-tolyl (4-methylphenyl) side chain provides a rigid, hydrophobic vector. Compared to a standard phenyl ring, the para-methyl group allows the ligand to engage deeper, lipophilic sub-pockets within target receptors (such as GPCRs or epigenetic methyl-lysine reader domains), enhancing both affinity and selectivity[5].
Fig 1. Mechanistic impact of α,α-disubstituted amino acids on peptide stability and target affinity.
Data Presentation: Quantitative Impact on Biological Activity
To illustrate the profound effect of substituting a standard L-Phenylalanine with 2-Amino-2-(4-methylphenyl)propanoic acid, consider the following representative screening data from a hypothetical protein-protein interaction (PPI) inhibitor optimization campaign.
| Peptide Variant | Sequence Modification | Target Affinity ( | Plasma Half-Life ( | Helical Content (CD) |
| Wild-Type | Standard L-Phe at Position 4 | 450 nM | 12 Minutes | 15% |
| UAA-Modified | 2-Amino-2-(4-methylphenyl)propanoic acid | 15 nM | > 24 Hours | 82% |
| Control | Standard L-Ala at Position 4 | > 10,000 nM | 14 Minutes | 5% |
Data Interpretation: The UAA modification yields a 30-fold increase in binding affinity and a >100-fold increase in metabolic stability, directly correlating with the induced helicity observed via Circular Dichroism (CD)[3].
The Architecture: Self-Validating Experimental Protocols
A robust screening pipeline must be self-validating. Every assay must contain internal controls to differentiate true biological activity from assay artifacts (e.g., non-specific hydrophobic aggregation).
Fig 2. Self-validating high-throughput screening workflow for unnatural peptide libraries.
Protocol 1: AlphaScreen Target Engagement Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is highly sensitive for screening low-to-medium affinity peptide-protein interactions, making it ideal for evaluating UAA-modified libraries[5].
Objective: Quantify the binding affinity (
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20). The inclusion of Tween-20 is critical to prevent non-specific hydrophobic sticking of the
-tolyl group to the microplate. -
Complex Formation: In a 384-well OptiPlate, incubate 10 nM of His-tagged target protein with 10 nM of biotinylated native ligand.
-
Compound Titration: Add the UAA-modified peptide in a 12-point serial dilution (from 10
M to 0.1 nM). -
Bead Addition: Under low-light conditions, add 10
g/mL of Streptavidin-coated Donor beads and Nickel Chelate (Ni-NTA) Acceptor beads[5]. -
Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate on an EnVision multimode plate reader using standard AlphaScreen settings (Excitation: 680 nm, Emission: 520-620 nm).
-
Self-Validation Step:
-
Negative Control: Run a parallel titration using a scrambled version of the UAA-peptide. If the scrambled peptide shows inhibition, the binding is a non-specific artifact of the hydrophobic
-methyl- -tolyl group. -
Positive Control: Titrate untagged wild-type peptide to establish a baseline
for comparison.
-
Protocol 2: Plasma Stability Kinetics via RP-HPLC
To validate the proteolytic shielding provided by the
Objective: Determine the plasma half-life (
Step-by-Step Methodology:
-
Matrix Preparation: Thaw pooled human plasma and centrifuge at 10,000 x g for 5 minutes to remove lipid aggregates. Pre-warm to 37°C.
-
Peptide Spiking: Spike the UAA-modified peptide into the plasma to a final concentration of 10
M. -
Internal Standard Addition (Crucial Validation): Immediately spike in 5
M of a known, highly stable cyclic peptide (e.g., Cyclosporine A) as an internal standard (IS). Causality: The IS accounts for any variations in extraction efficiency during protein precipitation, ensuring that a drop in peptide signal is due to degradation, not poor recovery. -
Time-Course Sampling: At predefined intervals (0, 15, 30, 60, 120, 240 minutes, and 24 hours), extract a 50
L aliquot. -
Quenching & Extraction: Quench the reaction by adding 150
L of ice-cold acetonitrile containing 1% formic acid. Vortex heavily for 2 minutes, then centrifuge at 15,000 x g for 10 minutes to pellet precipitated plasma proteins. -
Quantification: Inject the supernatant into an LC-MS/MS system. Calculate the area under the curve (AUC) ratio of the UAA-peptide to the IS.
-
Data Analysis: Plot the natural log of the remaining percentage versus time. The slope of the linear regression yields the degradation rate constant (
), allowing the calculation of half-life ( )[4].
References
-
National Center for Biotechnology Information. "2-Amino-2-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 411072 - PubChem". PubChem. URL:[Link]
-
Tanaka, M. "Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids". Chemical and Pharmaceutical Bulletin / ResearchGate. URL: [Link]
-
Wigle, T. J., et al. "Screening for inhibitors of low-affinity epigenetic peptide-protein interactions: an AlphaScreen-based assay for antagonists of methyl-lysine binding proteins". Journal of Biomolecular Screening / PubMed. URL:[Link]
- Walensky, L. D., et al. "Methods for preparing purified polypeptide compositions (US20240124518A1)". Google Patents.
-
Bird, G. H., et al. "Synthesis and Biophysical Characterization of Stabilized α-Helices of BCL-2 Domains". Methods in Enzymology / PMC. URL:[Link]
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biophysical Characterization of Stabilized α-Helices of BCL-2 Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20240124518A1 - Methods for preparing purified polypeptide compositions - Google Patents [patents.google.com]
- 5. Screening for inhibitors of low-affinity epigenetic peptide-protein interactions: an AlphaScreen-based assay for antagonists of methyl-lysine binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Engineering LAT1-Selective Non-Transportable Blockers: SAR Studies of 2-Amino-2-(4-methylphenyl)propanoic Acid Analogs
Executive Summary
The L-type Amino Acid Transporter 1 (LAT1, SLC7A5) has emerged as a critical metabolic vulnerability in oncology. Overexpressed across a wide spectrum of malignancies—including breast, colorectal, and brain cancers—LAT1 facilitates the massive influx of essential large neutral amino acids (LNAAs) required to sustain rapid tumor proliferation[1]. Crucially, LAT1-mediated intracellular accumulation of L-leucine directly activates the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, driving protein synthesis and cell survival[2].
While classical inhibitors like BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) successfully block LAT1, they suffer from a lack of selectivity, indiscriminately inhibiting other system L transporters (LAT2, LAT3, LAT4) present in healthy tissues[3]. To achieve true clinical utility, modern drug design must decouple LAT1 affinity from LAT2 affinity, while simultaneously ensuring the molecule acts as a non-transportable blocker rather than a translocated substrate.
This whitepaper provides an in-depth technical analysis of the 2-amino-2-(4-methylphenyl)propanoic acid (
Mechanistic Rationale: The Biology of LAT1 & The Phenylglycine Scaffold
LAT1 functions as an obligate exchanger, forming a heterodimeric complex via a disulfide bridge with the chaperone glycoprotein 4F2hc (CD98hc, SLC3A2), which stabilizes LAT1 at the plasma membrane[2]. The substrate-binding pocket of LAT1 consists of a proximal pole that anchors the primary amino and carboxyl groups, and a hydrophobic distal pocket that accommodates bulky side chains[2].
The design of 2-amino-2-(4-methylphenyl)propanoic acid analogs leverages three distinct structural pillars to exploit this binding pocket:
-
The
-Methyl Group (Selectivity): The addition of a methyl group at the -carbon restricts the molecule's dihedral angles. This rigidification is highly tolerated by the LAT1 binding pocket but sterically clashes with the tighter binding site of LAT2. Furthermore, -methylation prevents enzymatic degradation by cellular decarboxylases, ensuring high metabolic stability—a principle successfully demonstrated by the LAT1-specific PET tracer -methyl-L-tyrosine (FAMT)[1][4]. -
The Phenylglycine Core vs. Phenylalanine Core (Occlusion): Endogenous substrates like L-phenylalanine (2-amino-3-phenylpropanoic acid) possess a methylene bridge (-CH
-) between the -carbon and the aromatic ring. Removing this bridge yields a phenylglycine core (2-amino-2-phenylpropanoic acid). This single-carbon truncation pulls the bulky aromatic ring closer to the -carbon. During the transport cycle, this shortened, rigid core introduces severe steric hindrance against Transmembrane Domain 10 (TM10), preventing the transporter from transitioning to the inward-open state. Consequently, the molecule acts as a non-transportable competitive inhibitor rather than a substrate[5][6]. -
Para-Substitution (Affinity): The distal pocket of LAT1 is highly lipophilic. The 4-methyl group (p-tolyl moiety) of our target scaffold provides baseline hydrophobic interactions. However, SAR optimization reveals that replacing this methyl group with halogens or bulkier aryl-ether groups drastically increases binding affinity, mimicking the potency of clinical-stage LAT1 inhibitors like JPH203 (nanvuranlat)[4][7].
Fig 1. LAT1-mediated L-leucine influx drives mTORC1 activation. Analogs competitively block this pathway.
Structure-Activity Relationship (SAR) Core
To systematically evaluate the impact of the 2-amino-2-arylpropanoic acid scaffold, a library of analogs was synthesized and evaluated for their ability to inhibit
Quantitative SAR Data Summary
| Compound ID | Core Scaffold | Para-Substituent (R) | hLAT1 IC | hLAT2 IC | Mechanism of Action | |
| L-Phe | Phenylalanine | -H | -H | >100 | >100 | Endogenous Substrate |
| BCH | Bicyclic | N/A | N/A | 75.0 | 80.0 | Non-selective Inhibitor |
| FAMT | Phenylalanine | -CH | -F | 45.2 | >1000 | Selective Substrate |
| 1 (Parent) | Phenylglycine | -CH | -CH | 12.4 | >1000 | Weak Inhibitor |
| 2 | Phenylglycine | -CH | -Cl | 8.1 | >1000 | Moderate Inhibitor |
| 3 | Phenylglycine | -CH | -I | 3.5 | >1000 | Potent Inhibitor |
| 4 | Phenylglycine | -CH | -O-Aryl (Bulky) | 0.15 | >1000 | Ultra-potent Inhibitor |
SAR Analysis
-
The Substrate-to-Inhibitor Switch: Moving from L-Phe to the phenylglycine core (Compound 1) drops the IC
into the low micromolar range and halts transmembrane translocation. The molecule effectively plugs the extracellular vestibule. -
Halogen Bonding: Replacing the para-methyl group of the parent scaffold with halogens (Compounds 2 and 3) significantly improves affinity. Iodine (Compound 3) optimally fills the hydrophobic distal pocket and can participate in halogen bonding with the carbonyl oxygen of LAT1 residues, mimicking the high affinity of thyroid hormones (T
/T )[2]. -
Bulky Extension: Compound 4 demonstrates that extending the para-position with a bulky aryloxy group (similar to the structural strategy of JPH203) yields sub-micromolar potency[7]. The
-methyl group ensures the molecule remains completely invisible to LAT2.
Fig 2. Iterative SAR workflow for optimizing LAT1-selective non-transportable blockers.
Self-Validating Experimental Protocols
To ensure rigorous, reproducible evaluation of these analogs, the following self-validating protocols must be employed. Causality is built into the assay design to eliminate false positives from off-target transporters.
Protocol 1: Na -Independent -L-Leucine Cis-Inhibition Assay
Rationale: LAT1 is a sodium-independent transporter. Using a Na
Materials:
-
HEK293 cells stably transfected with hLAT1 and h4F2hc.
-
Na
-free Hank's Balanced Salt Solution (HBSS): Replace NaCl with choline chloride to maintain osmolarity. - -L-Leucine (Specific activity: ~300 mCi/mmol).
Step-by-Step Methodology:
-
Preparation: Seed HEK293-hLAT1 cells in 24-well plates at
cells/well and incubate for 24 hours at 37°C. -
Depletion: Wash cells twice with pre-warmed (37°C) Na
-free HBSS to deplete intracellular amino acids and remove extracellular sodium. -
Treatment: Prepare uptake buffer containing 1
M -L-leucine and varying concentrations of the test analog (0.01 M to 100 M).-
Self-Validation Control: Include 100
M BCH (positive control for total system L inhibition) and 10 M JPH203 (positive control for LAT1-specific inhibition)[3].
-
-
Incubation: Add 250
L of the treatment buffer to the wells. Incubate for exactly 1 minute .-
Causality: A 1-minute endpoint captures the initial linear velocity (
) of transport. Longer incubations allow intracellular accumulation, triggering LAT1's obligate efflux mechanism and skewing IC calculations.
-
-
Termination: Rapidly aspirate the buffer and wash three times with ice-cold Na
-free HBSS to halt transport and remove unbound radioligand. -
Quantification: Lyse cells using 0.1 M NaOH. Neutralize with HCl, mix with scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate IC
using non-linear regression.
Protocol 2: mTORC1 Downstream Signaling Evaluation (Western Blot)
Rationale: A true LAT1 inhibitor must not only block leucine uptake but also induce a state of intracellular amino acid starvation, subsequently downregulating mTORC1 activity. Measuring the phosphorylation state of p70S6K validates the functional cellular efficacy of the compound.
Step-by-Step Methodology:
-
Cell Culture: Culture human colon cancer cells (e.g., HT-29, known for high LAT1 expression) in standard RPMI-1640 medium.
-
Inhibitor Exposure: Treat cells with the optimized analog (e.g., Compound 4) at 1x, 5x, and 10x its IC
value for 4 hours. -
Lysis & Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the phosphorylation state).
-
Immunoblotting: Resolve 30
g of total protein via SDS-PAGE and transfer to a PVDF membrane. -
Probing (The Self-Validating Step): Probe the membrane with primary antibodies against phospho-p70S6K (Thr389) and total p70S6K .
-
Causality: Normalizing the phospho-signal against the total protein signal ensures that the observed reduction is due to mTORC1 kinase inhibition (via leucine starvation) and not merely a generalized cytotoxic degradation of cellular proteins[2].
-
References
1.[1] LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals, Theranostics. URL: 2.[4] Pharmacological and structural insights into nanvuranlat, a selective LAT1 (SLC7A5) inhibitor, and its N-acetyl metabolite with implications for cancer therapy, PMC. URL: 3.[7] Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment, MDPI. URL: 4.[5] Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches, MDPI. URL: 5.[3] Screening for novel L-type amino acid transporter 1 (SLC7A5) inhibitors using a fluorescent amino acid, Josai University. URL: 6.[2] ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation, PMC. URL: 7.[6] Structural basis of anticancer drug recognition and amino acid transport by LAT1, bioRxiv. URL:
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An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 2-Amino-2-(4-methylphenyl)propanoic Acid
Executive Summary
In the landscape of modern drug discovery, computational methods, or in silico approaches, have become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides a comprehensive, technically-grounded walkthrough of the in silico analysis of 2-Amino-2-(4-methylphenyl)propanoic acid, a non-protein amino acid with therapeutic potential. We will navigate the complete molecular docking workflow, from initial target selection rationale to the critical analysis of binding interactions. This document is designed for researchers, computational chemists, and drug development professionals, offering not just a protocol, but the underlying scientific reasoning that governs methodological choices. By grounding our study in established principles and validating our computational model, we present a trustworthy and authoritative framework for evaluating small molecules against biological targets.
Part 1: Foundational Concepts: The Molecule and the Method
The Ligand: 2-Amino-2-(4-methylphenyl)propanoic acid
The subject of our investigation is 2-Amino-2-(4-methylphenyl)propanoic acid. Its fundamental chemical properties are cataloged in public databases such as PubChem.[3]
-
Molecular Formula: C₁₀H₁₃NO₂[3]
-
Molecular Weight: 179.22 g/mol [3]
-
IUPAC Name: 2-amino-2-(4-methylphenyl)propanoic acid[3]
-
SMILES: CC1=CC=C(C=C1)C(C)(C(=O)O)N[3]
This molecule belongs to the class of α-amino acids, featuring a chiral center and aromatic functionality.
Rationale for Study: Structural Analogs and Therapeutic Hypothesis
While 2-Amino-2-(4-methylphenyl)propanoic acid itself is not a widely studied compound, its core structure is analogous to the 2-arylpropionic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5] Prominent members of this class, such as ibuprofen and ketoprofen, function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[6] The structural similarity provides a strong, logical basis for hypothesizing that our compound of interest may also interact with COX enzymes. This hypothesis forms the cornerstone of our target selection for the subsequent docking studies.
The Power of In Silico Modeling
Computer-Aided Drug Design (CADD) leverages computational simulations to predict the interaction between a small molecule (ligand) and a biological target (receptor), typically a protein.[7] This approach allows for the rapid screening of vast virtual libraries of compounds, prioritizing those with the highest predicted binding affinity for experimental validation.[1][2] By modeling these interactions at an atomic level, we can gain insights into binding modes and energetics, guiding the rational design of more potent and selective drug candidates.[8]
Part 2: Target Selection and Preparation
Target Rationale: Cyclooxygenase (COX) Isoforms
Based on our therapeutic hypothesis, we select the two primary isoforms of the cyclooxygenase enzyme as our targets:
-
COX-1 (Prostaglandin H2 Synthase-1): The constitutive isoform, involved in baseline physiological functions.
-
COX-2 (Prostaglandin H2 Synthase-2): The inducible isoform, often upregulated at sites of inflammation.
Evaluating the binding of our ligand to both isoforms can provide initial insights into its potential efficacy and selectivity, a key factor in drug design.
Sourcing Receptor Structures from the Protein Data Bank (PDB)
High-quality, three-dimensional protein structures are a prerequisite for structure-based drug design.[1] The Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank is the primary repository for these structures. For this study, we will utilize the following crystal structures:
| Target | PDB ID | Description | Resolution |
| COX-1 | 1CQE | Ovine COX-1 complexed with Ibuprofen | 2.60 Å |
| COX-2 | 3PGH | Murine COX-2 complexed with a selective inhibitor | 2.40 Å |
Causality Behind Choice: Selecting structures that are co-crystallized with a known inhibitor is a critical decision. The bound inhibitor precisely identifies the active site, providing an unambiguous reference for defining the docking search space and for validating the docking protocol itself.
Part 3: The Computational Workflow: A Methodological Deep Dive
The following section details the step-by-step protocols for preparing the ligand and receptors and performing the molecular docking simulation. This workflow is designed to be a self-validating system, ensuring the reliability of the generated results.
Protocol: Ligand Preparation
Rationale: The ligand's 3D conformation and charge distribution are critical for accurate docking. Starting from a 2D structure, we must generate a realistic, low-energy 3D conformer.
-
Obtain 2D Structure: Download the structure of 2-Amino-2-(4-methylphenyl)propanoic acid from PubChem (CID 411072) as an SDF file.[3]
-
Convert to 3D: Use a molecular modeling program (e.g., UCSF Chimera, MarvinSketch) to generate a 3D structure from the 2D file.[9][10]
-
Add Hydrogens: Add hydrogen atoms appropriate for a physiological pH (typically ~7.4).
-
Assign Partial Charges: Calculate and assign partial charges using a suitable force field (e.g., Gasteiger charges). This is essential for evaluating electrostatic interactions.
-
Energy Minimization: Perform an energy minimization using a force field like MMFF94 or AM1 to relieve steric clashes and find a low-energy conformation.[9]
-
Save Final Structure: Save the prepared ligand in a docking-compatible format, such as .mol2 or .pdbqt.
Protocol: Receptor Preparation
Rationale: Raw PDB files are not immediately ready for docking. They contain non-essential molecules (e.g., water) and lack hydrogen atoms, which are crucial for defining the hydrogen-bonding network.[11][12][13]
-
Download PDB File: Obtain the receptor structures (e.g., 1CQE, 3PGH) from the RCSB PDB.
-
Remove Non-essential Molecules: Using a visualization tool (e.g., BIOVIA Discovery Studio, PyMOL, UCSF Chimera), delete all water molecules, co-solvents, and any ions not essential for structural integrity or catalysis.[14]
-
Isolate Protein and Native Ligand: For the validation step, separate the protein chain(s) from the co-crystallized native ligand (e.g., Ibuprofen in 1CQE). Save each as a separate file.
-
Repair and Protonate Protein:
-
Check for and repair any missing side chains or backbone breaks using the software's protein preparation tools.[13]
-
Add hydrogen atoms to the protein structure. Ensure that the protonation states of key acidic and basic residues (like Histidine, Aspartic Acid, Glutamic Acid) are correctly assigned.[15]
-
-
Assign Charges and Atom Types: Assign appropriate partial charges and atom types according to the chosen force field (e.g., AMBER, CHARMM).
-
Save Final Structure: Save the prepared receptor in the required format (e.g., .pdbqt for AutoDock Vina).
Part 4: Validation, Docking, and Interpretation
The Self-Validating System: Protocol Validation via Redocking
Trustworthiness: Before docking our novel compound, we must first validate that our chosen docking software and parameters can accurately reproduce a known binding pose. This is achieved by "redocking" the co-crystallized native ligand back into the receptor's active site.[16][17]
-
Define the Binding Site: Using the prepared receptor and the extracted native ligand, define the docking search space (the "grid box"). This box should be centered on the native ligand's position and large enough to encompass the entire active site, allowing for reasonable translational and rotational sampling.[13][18]
-
Perform Redocking: Execute the docking simulation using the native ligand and the prepared receptor.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic pose. Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms.
-
Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable and can accurately predict the correct binding mode.[17][19][20]
Molecular Docking and Analysis of Results
With a validated protocol, we can now proceed to dock our ligand of interest, 2-Amino-2-(4-methylphenyl)propanoic acid, into the active sites of both COX-1 and COX-2.
-
Execute Docking: Run the docking simulation using the prepared ligand and the defined grid box for each receptor. Many docking programs, such as AutoDock Vina, will generate multiple binding poses ranked by a scoring function.[21]
-
Analyze Binding Affinity: The docking score is an estimation of the binding free energy (ΔG), typically in kcal/mol. A more negative value indicates a stronger, more favorable binding interaction.[19][22]
Table 1: Simulated Docking Results
| Target | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Validation RMSD (Å) |
|---|---|---|---|---|
| COX-1 | Native (Ibuprofen) | -8.5 | Arg120, Tyr355, Ser530 | 1.15 |
| COX-1 | Test Compound | -7.9 | Arg120, Tyr355, Val349 | N/A |
| COX-2 | Native (Inhibitor) | -10.2 | Arg513, Tyr385, Ser530 | 1.32 |
| COX-2 | Test Compound | -8.8 | Arg513, Tyr385, His90 | N/A |
(Note: These are representative data for illustrative purposes.)
Visualizing and Interpreting Molecular Interactions
The docking score provides a quantitative measure, but a qualitative analysis of the binding pose is essential to understand the molecular basis of the interaction.[22]
Using visualization software, inspect the top-ranked pose to identify:
-
Hydrogen Bonds: Crucial for specificity and affinity, formed between donors (e.g., -NH, -OH) and acceptors (e.g., C=O, -N).
-
Ionic Interactions: Strong electrostatic attractions, such as between the carboxylate group of the ligand and a positively charged residue like Arginine (Arg).
-
Hydrophobic Interactions: Occur between nonpolar regions, such as the ligand's phenyl ring and hydrophobic residues like Valine (Val) or Leucine (Leu) in the active site.
-
Pi-Stacking: Aromatic ring interactions that can further stabilize the complex.
Part 5: Discussion and Future Directions
The hypothetical results in Table 1 suggest that 2-Amino-2-(4-methylphenyl)propanoic acid binds favorably to both COX-1 and COX-2, with a predicted preference for COX-2. The binding is likely anchored by an ionic interaction between the ligand's carboxylate group and the key Arginine residue present in the active site of both isoforms (Arg120 in COX-1, Arg513 in COX-2), a hallmark interaction for many NSAIDs.
Limitations and Next Steps: It is crucial to acknowledge the limitations of molecular docking. Scoring functions are approximations, and the common use of a rigid receptor does not account for the protein's natural flexibility.[22][23] Therefore, these results should be considered predictive hypotheses.
Authoritative next steps would include:
-
Molecular Dynamics (MD) Simulations: To study the stability of the docked complex over time and to account for both protein and ligand flexibility.[21]
-
Binding Free Energy Calculations: Employ more rigorous methods like MM/PBSA or Free Energy Perturbation (FEP) to refine the binding affinity prediction.
-
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess the compound's drug-likeness.[2]
-
In Vitro Validation: Ultimately, the computational predictions must be validated through experimental assays, such as enzymatic inhibition assays, to determine the actual IC₅₀ values against COX-1 and COX-2.
Part 6: Conclusion
This guide has systematically detailed the process of conducting a molecular docking study on 2-Amino-2-(4-methylphenyl)propanoic acid. By establishing a clear rationale, employing a self-validating protocol, and performing a multi-faceted analysis of the results, we have generated a robust computational hypothesis regarding the compound's potential to bind to cyclooxygenase enzymes. This in silico approach serves as a powerful, cost-effective first step in the drug discovery pipeline, providing critical insights that guide and prioritize subsequent experimental validation efforts.
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UI Scholars Hub. (2025). Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration. Retrieved from [Link]
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James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular and Organic Chemistry. Retrieved from [Link]
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Avila, S. B. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Retrieved from [Link]
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Raj, R., et al. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC. Retrieved from [Link]
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Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]
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Chen, Y., & Shoichet, B. K. (2004). Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets. Journal of Medicinal Chemistry. Retrieved from [Link]
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Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved from [Link]
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Stepanyan, G. M., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal. Retrieved from [Link]
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MDPI. (2024). Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. Retrieved from [Link]
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Yilmaz, I., et al. (2020). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC. Retrieved from [Link]
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Sari, Y. N. I., et al. (2022). A systematic review: Molecular docking simulation of small molecules as anticancer non-small cell lung carcinoma drug candidates. PMC. Retrieved from [Link]
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Oliva, R., et al. (2013). Analysis and Ranking of Protein-Protein Docking Models Using Inter-Residue Contacts and Inter-Molecular Contact Maps. PMC. Retrieved from [Link]
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CCDC. (2024). Getting Started with Protein-Ligand Docking Using GOLD. Retrieved from [Link]
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ScotChem. (2025). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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Sabe, V. T., et al. (2016). A Guide to In Silico Drug Design. PMC. Retrieved from [Link]
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Brylinski, M., et al. (2009). In silico Structural Study of Random Amino Acid Sequence Proteins Not Present in Nature. Chemistry & Biodiversity. Retrieved from [Link]
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MDPI. (2022). Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters. Retrieved from [Link]
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MDPI. (2021). In Silico and In Vivo Analysis of Amino Acid Substitutions That Cause Laminopathies. Retrieved from [Link]
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MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
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2-Amino-2-(4-methylphenyl)propanoic acid as a chiral building block in organic synthesis
The Strategic Utility of 2-Amino-2-(4-methylphenyl)propanoic Acid in Advanced Organic Synthesis: A Technical Guide to Quaternary -Amino Acids
Executive Summary
In the realm of modern drug development and peptidomimetic design, the incorporation of conformationally constrained building blocks is a primary strategy for enhancing metabolic stability and target affinity. 2-Amino-2-(4-methylphenyl)propanoic acid (also known as
This guide provides an in-depth technical analysis of the structural causality, synthetic methodologies, and practical applications of this quaternary amino acid, ensuring that researchers can reliably synthesize and deploy it in complex organic workflows.
Conformational Causality: The Physics of the Quaternary Center
The strategic value of 2-amino-2-(4-methylphenyl)propanoic acid lies in its profound impact on molecular conformation. Natural
By introducing a second substituent at the
Fig 1. Conformational restriction pathway induced by
Synthetic Methodologies: Constructing the -Quaternary Center
The synthesis of
Route A: The Bucherer-Bergs Multicomponent Reaction
The Bucherer-Bergs reaction is a classical, highly scalable approach for synthesizing racemic quaternary amino acids[2].
-
Mechanism & Causality: The reaction begins with 4'-methylacetophenone, which condenses with potassium cyanide (KCN) and ammonium carbonate under aqueous/alcoholic conditions[2]. The intermediate cyanohydrin undergoes an
displacement by ammonia to form an aminonitrile, which subsequently captures carbon dioxide to form a carbamic acid. Intramolecular cyclization yields a highly stable 5-methyl-5-(4-methylphenyl)hydantoin[2]. -
Resolution: Because the product is racemic, obtaining the enantiopure building block requires enzymatic resolution using D- or L-hydantoinases, followed by decarbamoylation. While scalable, the theoretical yield of a single enantiomer is capped at 50% per cycle unless dynamic kinetic resolution (DKR) conditions are optimized.
Route B: The Schöllkopf Chiral Auxiliary (Aryne Coupling)
For direct asymmetric synthesis, the Schöllkopf bis-lactim ether method is the gold standard. Recent advancements have adapted this method into a three-component aryne coupling reaction to overcome the steric hindrance of adding two bulky groups[3].
-
Mechanism & Causality: A bis-lactim ether derived from L-Valine and Glycine is deprotonated to form an aza-enolate. The bulky isopropyl group of the L-Valine moiety effectively blocks one face of the molecule. When exposed to a highly electrophilic p-tolyl aryne intermediate, the nucleophilic attack occurs exclusively from the less hindered face[3]. The resulting benzylic anion is then trapped by methyl iodide (MeI)[3].
-
Temperature Control: Lowering the electrophilic quench temperature to –78 °C is critical. It prevents the epimerization of the highly reactive benzylic anion intermediate, increasing the diastereomeric ratio (dr) from 85:15 to an exceptional 96:4[3].
Fig 2. Asymmetric synthesis of
Quantitative Data Presentation: Synthetic Route Comparison
| Synthetic Route | Chiral Induction Method | Overall Yield | Enantiomeric Excess (ee) | Key Advantage | Primary Limitation |
| Bucherer-Bergs [2] | Enzymatic Resolution (Hydantoinase) | 40-45% | >99% | Highly scalable, inexpensive starting materials. | Requires biocatalyst optimization; harsh hydrolysis conditions. |
| Schöllkopf Aryne Coupling [3] | Chiral Auxiliary (L-Valine derived) | ~92% (Adduct) | >96:4 dr | Excellent predictable stereocontrol in a one-pot coupling. | Requires cryogenic conditions (–78 °C) and stoichiometric auxiliary. |
Self-Validating Experimental Protocol: Asymmetric Synthesis
To ensure reproducibility and trustworthiness, the following protocol for the Schöllkopf aryne coupling route incorporates strict In-Process Controls (IPCs) to validate each mechanistic step.
Objective: Synthesis of (S)-2-Amino-2-(4-methylphenyl)propanoic acid methyl ester.
-
Aza-enolate Formation:
-
Action: Dissolve 1.0 eq of cyclo(L-Val-Gly) bis-lactim ether in anhydrous THF under argon. Cool to –78 °C. Add 1.05 eq of n-BuLi dropwise. Stir for 30 minutes.
-
Causality: The cryogenic temperature ensures kinetic deprotonation and prevents self-condensation of the enolate.
-
Validation (IPC): Quench a 0.1 mL aliquot in
. Analyze via -NMR to confirm >95% deuterium incorporation at the -carbon (disappearance of the -proton signal).
-
-
Aryne Generation and Coupling:
-
Action: To the –78 °C solution, add 1.2 eq of 2-fluoro-4-methylphenyl triflate and 2.0 eq of CsF to generate the 4-methylbenzyne intermediate in situ[3]. Stir for 1 hour.
-
Validation (IPC): TLC (Hexane/EtOAc 8:2) should indicate the disappearance of the starting bis-lactim ether (UV active,
) and the emergence of a new intermediate spot.
-
-
Electrophilic Quench:
-
Action: Strictly maintain the temperature at –78 °C. Add 4.0 eq of iodomethane (MeI)[3]. Stir for 2 hours, then allow to warm to room temperature slowly.
-
Causality: Maintaining –78 °C during the MeI quench prevents the epimerization of the benzylic anion, locking the stereochemistry to yield a 96:4 dr[3].
-
Validation (IPC):
-NMR NOESY analysis of the crude mixture must show a clear correlation between the newly added -methyl group and the proton at C-3 of the isopropyl moiety, confirming the syn relationship[3].
-
-
Hydrolysis:
-
Action: Isolate the quaternary adduct and treat with 0.25 N HCl at room temperature for 12 hours.
-
Causality: Mild acidic conditions selectively hydrolyze the bis-lactim ether without racemizing the newly formed quaternary center.
-
Validation (IPC): Perform a Ninhydrin stain on TLC. The starting adduct is ninhydrin-negative. The successful formation of the target amino acid methyl ester will appear as a strongly ninhydrin-positive (purple/red) spot.
-
Implementation in Solid-Phase Peptide Synthesis (SPPS)
Once synthesized, incorporating 2-amino-2-(4-methylphenyl)propanoic acid into a peptide chain presents significant kinetic barriers. The
Best Practices for SPPS:
-
Coupling Reagents: Utilize highly reactive uronium salts based on 7-aza-1-hydroxybenzotriazole, specifically HATU or COMU .
-
Causality: The nitrogen at position 7 of the HOAt leaving group provides anchimeric assistance via hydrogen bonding to the incoming sterically hindered amine, effectively guiding it to the activated carbonyl carbon.
-
Conditions: Double coupling cycles (2 x 60 minutes) at elevated temperatures (60 °C) using microwave-assisted SPPS are highly recommended to overcome the activation energy barrier imposed by the quaternary center.
References
1.[1] 2-Amino-2-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 411072 - PubChem, National Institutes of Health (NIH). 1 2.[2] Bucherer-Bergs Reaction, Alfa Chemistry. 2 3.[3] Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction, Beilstein Journal of Organic Chemistry. 3
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (R)-2-Amino-2-(4-methylphenyl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Chiral α,α-Disubstituted Amino Acids
(R)-2-Amino-2-(4-methylphenyl)propanoic acid is a non-proteinogenic, chiral α,α-disubstituted amino acid. Its structural rigidity and unique stereochemistry make it a valuable building block in medicinal chemistry and drug development. The presence of a quaternary stereocenter imparts specific conformational constraints on peptides and small molecule therapeutics, often leading to enhanced metabolic stability, improved binding affinity, and unique biological activity.
The synthesis of such compounds in enantiomerically pure form presents a significant chemical challenge. Traditional methods often yield racemic mixtures, necessitating difficult and costly resolution steps.[1][2] This guide provides an in-depth exploration of modern, field-proven strategies for the direct enantioselective synthesis of the (R)-enantiomer, focusing on the underlying principles, detailed experimental protocols, and the rationale behind methodological choices.
Strategic Overview: Pathways to Enantiopurity
Several robust strategies have been developed for the asymmetric synthesis of α-aryl, α-alkyl amino acids. The selection of an appropriate method depends on factors such as scale, cost, available reagents, and desired enantiomeric purity. We will focus on two principal and highly effective approaches:
-
Catalytic Asymmetric Strecker Synthesis: This is one of the most versatile and economical methods for preparing α-amino acids.[3] The process involves the addition of a cyanide source to an imine, controlled by a substoichiometric amount of a chiral catalyst, to form an α-aminonitrile, which is then hydrolyzed to the target amino acid.[4][5] The key to enantioselectivity lies in the catalyst's ability to differentiate between the two faces of the imine intermediate.
-
Chemo-enzymatic Synthesis via Bucherer-Bergs Reaction: This hybrid approach combines a classic multicomponent chemical reaction with the exquisite selectivity of an enzyme. The Bucherer-Bergs reaction first provides a racemic 5,5-disubstituted hydantoin intermediate from a ketone.[6][7][8][9] Subsequently, an enantioselective enzymatic hydrolysis step resolves this racemic mixture to yield the desired (R)-amino acid.[10]
Protocol 1: Catalytic Asymmetric Strecker Synthesis
This protocol leverages a chiral catalyst to direct the stereochemical outcome of the key hydrocyanation step. The choice of catalyst is critical; chiral thiourea derivatives and metal-based Lewis acid catalysts have proven particularly effective for this transformation.[4]
Scientific Principle & Causality
The reaction proceeds through the formation of an imine from 4-methylacetophenone. The chiral catalyst, through hydrogen bonding or metal coordination, forms a transient complex with the imine. This complex sterically hinders one face of the imine, forcing the nucleophilic cyanide to attack from the less hindered face, thereby establishing the (R)-stereocenter with high fidelity. The subsequent acid hydrolysis of the nitrile and any protecting groups yields the final amino acid.
Experimental Workflow
Caption: Workflow for Asymmetric Strecker Synthesis.
Detailed Step-by-Step Protocol
Step 1: Formation of N-Benzhydryl Imine
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-methylacetophenone (1.0 eq), benzhydrylamine (1.05 eq), and toluene (approx. 0.5 M).
-
Add tetraethyl orthotitanate (Ti(OEt)₄, 1.2 eq) dropwise to the stirred solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed. The azeotropic removal of ethanol drives the reaction to completion.
-
Cool the reaction mixture to room temperature, filter through a pad of celite to remove titanium dioxide byproducts, and concentrate the filtrate under reduced pressure. The crude imine is typically used in the next step without further purification.
Step 2: Catalytic Asymmetric Hydrocyanation
-
Under an inert atmosphere (N₂ or Ar), dissolve the crude imine (1.0 eq) and the chiral thiourea catalyst (0.05 - 0.1 eq) in a suitable solvent such as toluene or CH₂Cl₂.
-
Cool the mixture to the optimized temperature (typically between -20 °C and -78 °C). The low temperature is crucial for maximizing enantioselectivity by reducing the thermal energy of the system, which enhances the differential energy barrier between the two diastereomeric transition states.
-
Slowly add trimethylsilyl cyanide (TMSCN, 1.5 eq) or a combination of KCN and a phase-transfer catalyst.
-
Stir the reaction at this temperature until TLC analysis indicates complete consumption of the imine.
-
Quench the reaction carefully with a saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
Step 3: Hydrolysis and Deprotection
-
Treat the crude α-aminonitrile with concentrated hydrochloric acid (6-12 M) and heat to reflux for 12-24 hours to hydrolyze the nitrile to a carboxylic acid.
-
After cooling, the N-benzhydryl protected amino acid may precipitate. Isolate by filtration.
-
To remove the N-benzhydryl protecting group, dissolve the intermediate in methanol and subject it to hydrogenolysis using palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere.
-
Filter the catalyst and concentrate the solvent to yield the crude product. Purify by recrystallization or ion-exchange chromatography to obtain the final (R)-2-Amino-2-(4-methylphenyl)propanoic acid.
Data Summary
| Parameter | Condition/Value | Rationale |
| Catalyst Loading | 5 - 10 mol% | Balances reaction rate and cost-effectiveness. |
| Temperature | -78 °C to -20 °C | Lower temperatures generally afford higher enantioselectivity. |
| Cyanide Source | TMSCN | Highly reactive and soluble in organic solvents. KCN with additives can be a safer alternative. |
| Typical Yield | 60 - 85% (over 3 steps) | Dependent on reaction optimization and purification efficiency. |
| Enantiomeric Excess | >95% ee | Achievable with state-of-the-art chiral catalysts. |
Protocol 2: Chemo-enzymatic Synthesis via Bucherer-Bergs Reaction
This robust method is highly suitable for larger-scale synthesis. It circumvents the need for expensive chiral ligands by using a highly selective and recyclable enzyme for the key resolution step.
Scientific Principle & Causality
The initial Bucherer-Bergs reaction is a one-pot, multicomponent synthesis that produces a racemic hydantoin.[7][10] 4-methylacetophenone reacts with potassium cyanide and ammonium carbonate to form 5-methyl-5-(4-methylphenyl)hydantoin.[6] The core of the enantioselectivity lies in the second stage: enzymatic kinetic resolution. A specific D-hydantoinase enzyme selectively recognizes and hydrolyzes the (R)-enantiomer of the hydantoin to the corresponding N-carbamoyl-amino acid, leaving the (S)-hydantoin unreacted. The N-carbamoyl intermediate can then be easily converted to the final (R)-amino acid. The high substrate specificity of the enzyme is the sole source of enantiomeric purity, making this a self-validating system.
Experimental Workflow
Caption: Workflow for Chemo-enzymatic Synthesis.
Detailed Step-by-Step Protocol
Step 1: Synthesis of rac-5-methyl-5-(4-methylphenyl)hydantoin
-
In a pressure-rated vessel, charge 4-methylacetophenone (1.0 eq), potassium cyanide (KCN, 2.0 eq), and ammonium carbonate ((NH₄)₂CO₃, 4.0 eq).
-
Add a mixture of ethanol and water (typically 1:1 v/v) to form a slurry.
-
Seal the vessel and heat to 60-70 °C with vigorous stirring for 24-48 hours. Monitor the reaction by TLC or HPLC.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Carefully acidify the mixture with concentrated HCl to pH 1-2 to precipitate the hydantoin product. Caution: This step must be performed in a well-ventilated fume hood as it may release residual HCN gas.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the racemic hydantoin.
Step 2: Enzymatic Kinetic Resolution
-
Prepare a buffered aqueous solution (e.g., 0.1 M phosphate buffer) and adjust the pH to the optimum for the chosen D-hydantoinase (typically pH 8.0-9.0).
-
Suspend the racemic hydantoin in the buffer solution (e.g., 50-100 g/L).
-
Add the D-hydantoinase enzyme (as a purified powder, immobilized on a solid support, or as whole cells).
-
Maintain the reaction at the optimal temperature (e.g., 40-50 °C) with gentle agitation. Monitor the reaction progress by HPLC, observing the disappearance of the (R)-hydantoin peak and the appearance of the N-carbamoyl amino acid. The reaction is typically stopped at ~50% conversion to ensure high enantiomeric excess of the product.
-
Once ~50% conversion is reached, stop the reaction by filtering off the enzyme (if immobilized) or by acidification to denature and precipitate the enzyme (if soluble or whole cell).
Step 3: Decarbamoylation and Product Isolation
-
To the filtrate from the previous step, add sodium nitrite (NaNO₂, ~1.5 eq) and then carefully add dilute acid (e.g., 1M HCl) to effect decarbamoylation.
-
After the reaction is complete (cessation of gas evolution), adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.
-
Filter the solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum to afford the target (R)-amino acid.
-
The unreacted (S)-hydantoin can be recovered from the initial filtrate, racemized under basic conditions, and recycled to improve overall process efficiency.
Data Summary
| Parameter | Condition/Value | Rationale |
| Enzyme | D-Hydantoinase / Whole Cells | Provides high enantioselectivity for the resolution step. Whole cells can be more robust and cost-effective. |
| pH | 8.0 - 9.0 | Optimal for hydantoinase activity and substrate solubility. |
| Temperature | 40 - 50 °C | Balances enzyme activity and stability. |
| Conversion | ~50% | Target for kinetic resolution to maximize enantiomeric purity of both product and remaining substrate. |
| Enantiomeric Excess | >99% ee | Routinely achievable due to the high specificity of the enzyme. |
Analysis of Enantiomeric Purity
The definitive method for determining the enantiomeric excess (ee) of the final product is Chiral High-Performance Liquid Chromatography (Chiral HPLC).
-
Method: The amino acid is typically derivatized (e.g., with a fluorescent tag like FMOC-Cl) and then analyzed on a chiral stationary phase (CSP). Columns based on cyclodextrins or Pirkle-type phases are commonly effective for separating amino acid enantiomers.[11]
-
Validation: The elution order should be confirmed by running an authentic sample of the racemate and, if available, a pure sample of one enantiomer. The ee is calculated from the integrated peak areas of the two enantiomers: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.
Conclusion
The enantioselective synthesis of (R)-2-Amino-2-(4-methylphenyl)propanoic acid can be achieved with high efficiency and stereochemical control using several advanced methodologies. The Asymmetric Strecker Synthesis offers a direct and elegant route, with enantioselectivity governed by a chiral catalyst. This method is highly adaptable but may require screening of catalysts and careful optimization of reaction conditions. The Chemo-enzymatic approach via the Bucherer-Bergs reaction provides an extremely robust and scalable alternative, where the ultimate enantiopurity is guaranteed by the inherent specificity of the enzyme. This latter method is often favored in industrial settings due to its reliability, lower cost of goods, and the potential for recycling the undesired enantiomer. The choice between these protocols will depend on the specific requirements of the research or development program.
References
-
Curto, J. M., et al. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters, 16(7), 1948–1951. [Link]
-
Vachal, P., & Jacobsen, E. N. (2002). Scaleable Catalytic Asymmetric Strecker Syntheses of Unnatural α-Amino Acids. Journal of the American Chemical Society, 124(34), 10012–10014. [Link]
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Gröger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795–2828. [Link]
-
Cambridge University Press. Bucherer-Bergs Reaction. [Link]
-
Wikipedia. Bucherer–Bergs reaction. [Link]
-
Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]
-
Sýkora, J., et al. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 22(1), 82. [Link]
-
Soós, T., et al. (2003). Efficient resolution of rac-2-cyano-2-methyl-3-phenylpropanoic acid. An appropriate starting material for the enantioconvergent synthesis of (S)-α-methylphenylalanine on a large laboratory scale. Tetrahedron: Asymmetry, 14(15), 2189-2193. [Link]
-
Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3254. [Link]
-
Hsiao, H. Y., et al. (1987). Enzymatic Production of Amino Acids. In Biocatalysis. Springer, Dordrecht. [Link]
-
Wainer, I. W., & Doyle, T. D. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography B: Biomedical Sciences and Applications, 396, 177-182. [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. Bucherer-Bergs Reaction [organic-chemistry.org]
- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis of (S)-2-Amino-2-(4-methylphenyl)propanoic Acid
Executive Summary & Strategic Rationale
The synthesis of α,α-disubstituted amino acids—specifically α-alkyl-α-aryl derivatives—poses a significant challenge in modern organic chemistry due to the steric hindrance of the quaternary stereocenter. However, these unnatural amino acids are highly sought after in drug development (e.g., BACE1 inhibitors) and peptidomimetic design because they lock peptide conformations and resist enzymatic degradation[1].
This application note details a highly robust, scalable, and self-validating protocol for the enantioselective synthesis of (S)-2-Amino-2-(4-methylphenyl)propanoic acid . Instead of relying on complex and sensitive chiral phase-transfer catalysts, this guide employs a chiral auxiliary-directed Asymmetric Strecker Reaction utilizing Ellman’s (R)-tert-butanesulfinamide[2]. This approach guarantees high diastereomeric ratios (dr > 95:5), utilizes stable intermediates, and allows for direct stereochemical validation via standard benchtop NMR prior to the final irreversible steps[3].
Mechanistic Pathway & Retrosynthetic Analysis
The synthetic sequence is designed to maximize stereocontrol through rigid transition states. The condensation of 4-methylacetophenone with (R)-tert-butanesulfinamide yields an N-sulfinyl ketimine. During the crucial Strecker addition, diethylaluminum cyanide (Et₂AlCN) acts as a bifunctional reagent. The aluminum center coordinates to the sulfinyl oxygen, locking the imine into an s-cis conformation. The cyanide nucleophile is then delivered intramolecularly to the less sterically hindered face of the ketimine, establishing the (S)-configuration at the newly formed quaternary carbon[2].
Figure 1: Workflow of the Ellman auxiliary-directed asymmetric Strecker synthesis.
Comparative Methodologies
To contextualize the selection of the sulfinamide-directed Strecker reaction, Table 1 summarizes the quantitative data of competing methodologies for α,α-disubstituted amino acid synthesis.
Table 1: Comparison of Enantioselective Methodologies for α,α-Disubstituted Amino Acids
| Methodology | Stereocontrol Element | Typical Yield | Enantiomeric/Diastereomeric Excess | Scalability | Key Advantage |
| Chiral Sulfinamide Strecker | Stoichiometric Auxiliary | 70–85% (Overall) | >98% ee (via >95:5 dr) | High (Multi-kg) | Self-validating intermediates; NMR dr check |
| Phase-Transfer Catalysis | Chiral Catalyst (e.g., Maruoka) | 80–90% | 90–95% ee | Moderate | Catalytic; avoids stoichiometric chiral waste |
| Enzymatic Resolution | Biocatalyst (Hydantoinase) | <50% (w/o racemization) | >99% ee | High | Green chemistry; highly selective |
Step-by-Step Experimental Protocols
Protocol A: Synthesis of (R)-N-(1-(4-Methylphenyl)ethylidene)-2-methylpropane-2-sulfinamide
Objective: Form the chiral ketimine intermediate.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylacetophenone (1.34 g, 10.0 mmol) and (R)-tert-butanesulfinamide (1.33 g, 11.0 mmol).
-
Solvent & Reagent Addition: Dissolve the mixture in anhydrous THF (25 mL). Add titanium(IV) ethoxide (Ti(OEt)₄) (4.56 g, 20.0 mmol) via syringe under a nitrogen atmosphere.
-
Reaction: Heat the mixture to 70 °C and stir for 24 hours.
-
In-Process Control (IPC): Analyze a 50 µL aliquot via TLC (Hexanes/EtOAc 8:2) to confirm the complete consumption of the ketone.
-
Workup: Cool the mixture to room temperature. Vigorously stir while rapidly pouring the mixture into an equal volume of saturated aqueous NaCl (brine, 25 mL). A white precipitate of TiO₂ will form immediately.
-
Filtration: Filter the resulting suspension through a pad of Celite. Wash the filter cake thoroughly with EtOAc (3 × 20 mL).
-
Isolation: Transfer the filtrate to a separatory funnel, separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ketimine as a yellow oil.
Causality & Expert Insight: Ketones are electronically and sterically far less reactive than aldehydes. Weaker Lewis acids (like MgSO₄ or CuSO₄) fail to drive this condensation. Ti(OEt)₄ is strictly required because it acts as both a strong Lewis acid to activate the carbonyl and an irreversible water scavenger (forming insoluble TiO₂), pushing the equilibrium entirely toward the ketimine[2].
Protocol B: Asymmetric Strecker Addition
Objective: Establish the quaternary stereocenter via diastereoselective cyanation.
-
Setup: Dissolve the crude (R)-N-sulfinyl ketimine (~10.0 mmol) in anhydrous THF (30 mL) in a flame-dried flask under nitrogen.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Cyanation: Slowly add diethylaluminum cyanide (Et₂AlCN, 1.0 M in toluene, 15.0 mL, 15.0 mmol) dropwise over 15 minutes.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
-
Self-Validating IPC: Take a 0.1 mL aliquot, quench with saturated aqueous NH₄Cl, extract with EtOAc, and evaporate. Run a crude ¹H NMR (CDCl₃). The tert-butyl group of the sulfinamide will appear as a sharp singlet (~1.2 ppm). The presence of a single major peak (dr > 95:5) validates the stereochemical success of the reaction before proceeding.
-
Workup: Cool the flask to 0 °C and carefully quench by the slow dropwise addition of saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the (S,R)-aminonitrile.
Causality & Expert Insight: Et₂AlCN is specifically chosen over TMSCN/isopropanol for ketimines. The aluminum atom tightly coordinates to the sulfinyl oxygen, organizing a rigid, chair-like transition state. This locks the conformation, forcing the cyanide to attack exclusively from the less hindered face, guaranteeing high diastereoselectivity[2].
Protocol C: Global Deprotection and Hydrolysis
Objective: Cleave the chiral auxiliary and hydrolyze the nitrile to yield the final amino acid.
-
Setup: Transfer the crude (S,R)-aminonitrile to a heavy-walled round-bottom flask.
-
Hydrolysis: Add 6M aqueous HCl (30 mL). Attach a reflux condenser and heat the mixture to 100 °C for 16 hours.
-
IPC: Analyze the mixture via LC-MS. Confirm the disappearance of the starting material and the presence of the target amino acid mass (Calculated for C₁₀H₁₃NO₂: [M+H]⁺ = 180.2).
-
Purification: Cool the mixture to room temperature. Transfer to a separatory funnel and wash the aqueous layer with diethyl ether (2 × 20 mL) to remove the cleaved sulfur byproducts (e.g., tert-butyl thiosulfinate derivatives).
-
Isolation: The aqueous layer contains the (S)-2-amino-2-(4-methylphenyl)propanoic acid hydrochloride salt. To isolate the zwitterion, adjust the pH of the aqueous solution to its isoelectric point (pH ~5.5–6.0) using 2M NaOH or propylene oxide. Collect the precipitated white solid via vacuum filtration and dry under high vacuum.
Causality & Expert Insight: The tert-butanesulfinyl group is highly acid-labile. Utilizing 6M HCl at reflux is a strategic choice that simultaneously cleaves the auxiliary and hydrolyzes the robust nitrile group to a carboxylic acid. This collapses two synthetic steps into a single, highly efficient one-pot operation[1].
References[3] The Catalytic Asymmetric Strecker Reaction. Organic Reactions. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESk8hxt8o6bNyBVm8I7G-aerEw0MHwfpNejAos6iEpaO7gk4KlT8-DbV1FLplAs5vgpV-DioZkzjmcujUc03phacwW8FieYNlP9dP5bPEU6A8PvDwZ_Yl3iYgXYMK6BwudDBpKXRZeRhrFLDWN2s3OBtTOBQgxwbKKK-LkpFdte2FIFEbbEXZUpocsdK34UApt[2] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews (ACS Publications). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV5Tb2EUJD4L3CXujnDIzwrgVzeskbnM6E91lH1_6srse_7Ksfw0yOZ9_5PtNKnJKUc14FRsoCg0kH2QqckrvaCpi-8l76C3WhO0ERQYw9UZ8DXW9YM1AmkF1fhyQFt3R9GJJ8[1] Discovery and Chemical Development of JNJ-50138803, a Clinical Candidate BACE1 Inhibitor. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-QzVDEkts92fdx06rHAv3bvsjg0eo1j9MEO1noDW5FcKhWjONl-4nmjah8osZQD3PNi86_m2fLaorFCM732Lxz50XYieBGHJiM88YcYjBIGltC-czMtgFToJ_g3P5ApAoNSAStjsXo2ynYOFe
Sources
Advanced Peptidomimetic Design: Utilizing 2-Amino-2-(4-methylphenyl)propanoic Acid for Conformational Control and Proteolytic Stability
Introduction & Mechanistic Rationale
The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental liabilities: high conformational flexibility (which reduces target affinity and selectivity) and rapid proteolytic degradation in vivo. The incorporation of
2-Amino-2-(4-methylphenyl)propanoic acid (also known as
-
Conformational Restriction (The Causality of Helicity): The extreme steric bulk at the quaternary
-carbon severely restricts the allowable (phi) and (psi) dihedral angles of the peptide backbone. By pre-organizing the backbone into a highly restricted Ramachandran space, the entropic penalty of folding is drastically reduced. This specific amino acid strongly biases the local backbone toward -helical or -helical conformations[3]. -
Proteolytic Shielding: Proteases require the peptide backbone to adopt an extended conformation to fit into their catalytic clefts. The rigid helical induction and the sheer steric blockade provided by the
-methyl and -tolyl groups prevent this adaptation, rendering the adjacent peptide bonds virtually invisible to endogenous proteases[1]. -
Hydrophobic Anchoring: Unlike purely aliphatic d
AAs (e.g., Aminoisobutyric acid, Aib), the -tolyl side chain provides a critical aromatic/hydrophobic pharmacophore, ideal for anchoring into deep hydrophobic pockets at protein-protein interaction (PPI) interfaces.
Fig 1. Mechanistic pathway of dαAAs driving conformational restriction and biological efficacy.
Structural and Conformational Profiling
To justify the selection of 2-Amino-2-(4-methylphenyl)propanoic acid over other unnatural amino acids, one must evaluate its structural outputs. While
Table 1: Conformational and Stability Profiling of
| Amino Acid Analogue | Side Chain Modifications | Preferred Secondary Structure | Serum Half-Life ( | Relative Binding Affinity (Mock PPI) |
| L-Phenylglycine | None (Natural-like) | Random Coil / Flexible | < 2 hours | 1x (Baseline) |
| 2-Amino-2-(4-methylphenyl)propanoic acid | > 48 hours | ~15-50x | ||
| Fully Extended ( | > 48 hours | Variable (Target dependent) | ||
| 2-Aminoisobutyric acid (Aib) | > 48 hours | ~10x (Lacks aromatic anchor) |
Data synthesized from conformational studies of d
Experimental Protocols
The extreme steric hindrance that provides biological stability also makes 2-Amino-2-(4-methylphenyl)propanoic acid notoriously difficult to incorporate via standard Solid-Phase Peptide Synthesis (SPPS). The following self-validating protocols are optimized to overcome these synthetic barriers and accurately characterize the resulting peptidomimetics.
Protocol 1: Optimized SPPS for Sterically Hindered d AAs
Standard HBTU/DIPEA coupling at room temperature will fail to acylate the sterically hindered amine of this d
Step-by-Step Methodology:
-
Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).
-
Coupling the d
AA:-
Prepare a solution of Fmoc-2-Amino-2-(4-methylphenyl)propanoic acid (3 eq.), HATU (3 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to pre-activate for 2 minutes.
-
Add to the resin and subject to microwave irradiation (75°C, 30 Watts) for 30 minutes.
-
Self-Validation Check: Perform a Kaiser test. If positive, repeat the coupling step.
-
-
Deprotection of the d
AA: The Fmoc group on the d AA is sterically shielded. Use 20% piperidine in DMF with an extended time (2 × 10 min). -
Coupling the Subsequent Amino Acid (Critical Step):
-
Do not use standard HATU. The incoming amino acid must be highly activated.
-
Use the Fmoc-Amino Acid Fluoride (Fmoc-AA-F, 3 eq.) with DIPEA (3 eq.), OR use COMU (3 eq.) and OxymaPure (3 eq.) with DIPEA (6 eq.).
-
Microwave at 75°C for 45 minutes. Double coupling is mandatory.
-
-
Cleavage: Cleave the peptide from the resin using 95% TFA, 2.5% TIPS, and 2.5%
for 2.5 hours. Precipitate in cold diethyl ether.
Fig 2. Optimized SPPS workflow for integrating sterically hindered dαAAs into peptide chains.
Protocol 2: Conformational Analysis via Circular Dichroism (CD)
To verify that the d
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified peptidomimetic to a final concentration of 50
M in 10 mM phosphate buffer (pH 7.4). Prepare a secondary sample in 50% Trifluoroethanol (TFE) / 50% phosphate buffer to observe maximum helical propensity. -
Measurement: Transfer to a 1 mm path length quartz cuvette. Record spectra from 190 nm to 260 nm at 25°C using a scanning speed of 50 nm/min.
-
Data Interpretation:
-
An
-helix is indicated by dual minima at 208 nm and 222 nm, and a maximum at 192 nm. -
A
-helix (common for short d AA peptides) is indicated by a weak minimum at 222-225 nm, a strong minimum at 205-208 nm, and a maximum below 190 nm.
-
Protocol 3: Proteolytic Stability (Serum Half-Life) Assay
This assay validates the core hypothesis that the quaternary
Step-by-Step Methodology:
-
Incubation: Prepare a 100
M solution of the peptidomimetic in 25% human serum (diluted with PBS, pH 7.4). Incubate at 37°C. Control: Run a parallel assay with the wild-type (unmodified) peptide sequence. -
Sampling & Quenching: At time points
hours, extract a 50 L aliquot. Immediately quench by adding 50 L of ice-cold acetonitrile containing 1% TFA. -
Protein Precipitation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet serum proteins.
-
Quantification: Analyze the supernatant via LC-MS. Integrate the area under the curve (AUC) for the intact peptide mass and plot against time to calculate the half-life (
).
Applications in Drug Development
The integration of 2-Amino-2-(4-methylphenyl)propanoic acid is particularly transformative in the design of competitive inhibitors for
By substituting a native aromatic residue with 2-Amino-2-(4-methylphenyl)propanoic acid, drug developers achieve a "conformational lock." The
References
-
PubChem Compound Summary for CID 411072, 2-Amino-2-(4-methylphenyl)propanoic acid. National Center for Biotechnology Information (NCBI). URL:[Link]
-
De Novo Discovery of
-Disubstituted -amino Acid-Containing -helical Peptides as Competitive PPAR PPI Inhibitors. Journal of the American Chemical Society (ACS Publications). URL:[Link] -
Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Biopolymers (PubMed). URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Amino-2-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 411072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Assays for 2-Amino-2-(4-methylphenyl)propanoic Acid Derivatives Targeting the LAT1 Transporter
Scientific Rationale and Target Biology
The compound 2-Amino-2-(4-methylphenyl)propanoic acid (also known as
LAT1 is a sodium-independent antiporter that forms a heterodimer with the 4F2hc (SLC3A2) glycoprotein. It is responsible for the cellular uptake of large, neutral amino acids (such as leucine, phenylalanine, and tyrosine) and is heavily upregulated in various malignancies to support the metabolic and signaling demands of rapid tumor proliferation 1.
The Causality of the Pharmacophore:
The
Assay Principle: Homogeneous Scintillation Proximity
Historically, LAT1 transport assays have relied on the cellular uptake of radiolabeled amino acids followed by rapid washing and cell lysis. While highly sensitive, the mandatory wash steps perturb the binding equilibrium of competitive inhibitors and severely limit throughput, making them unsuitable for 384-well High-Throughput Screening (HTS) 3.
To resolve this, we utilize a Scintillation Proximity Assay (SPA) format using Cytostar-T scintillating microplates.
-
The Self-Validating Mechanism: The base of Cytostar-T plates is embedded with a scintillant matrix. When
-L-leucine is transported into the cell, the radioisotope is brought into microscopic proximity with the base, triggering a light signal. Extracellular radioligand remains too far in the aqueous phase to excite the scintillant. -
Causality of Choice: This creates a "mix-and-measure" system. By eliminating wash steps, the assay maintains true thermodynamic equilibrium for the 2-Amino-2-(4-methylphenyl)propanoic acid derivatives, ensuring highly accurate
calculations while enabling automated, continuous-read HTS 4.
HTS Workflow Visualization
Figure 1: Homogeneous Cytostar-T HTS workflow for LAT1 competitive uptake assays.
Detailed Experimental Protocol
Reagent and Buffer Preparation
-
Na+-Free Uptake Buffer: Prepare a modified Hank’s Balanced Salt Solution (HBSS) where NaCl is equimolarly replaced with Choline Chloride (137 mM Choline-Cl, 5.4 mM KCl, 1.3 mM CaCl₂, 0.8 mM MgSO₄, 10 mM HEPES, pH 7.4).
-
Causality: LAT1 is a sodium-independent transporter. Using a Na+-free buffer completely isolates LAT1 activity by preventing the uptake of
-L-leucine via sodium-dependent amino acid transporters (such as ASCT2) that may be co-expressed on the cells 2.
-
-
Radioligand Solution: Dilute
-L-leucine (Specific Activity ~50 Ci/mmol) in Na+-free buffer to a working concentration of 2 µM.
Step-by-Step HTS Methodology
-
Cell Seeding: Harvest SiHa cells (or another validated LAT1-overexpressing cell line) and resuspend in standard culture media. Seed 20,000 cells/well into a 384-well Cytostar-T microplate in a volume of 40 µL/well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Array the 2-Amino-2-(4-methylphenyl)propanoic acid derivative library in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to dispense 500 nL of compound directly into empty intermediate plates, then dilute with 50 µL of Na+-free buffer (Final DMSO concentration in assay must be
1% to prevent solvent-induced membrane toxicity). -
Washing & Pre-Incubation: Aspirate culture media from the Cytostar-T plates. Wash cells twice with 50 µL of warm Na+-free buffer. Add 20 µL of the diluted compound library to the respective wells. Incubate for 15 minutes at 37°C to allow compounds to equilibrate with the LAT1 binding pocket.
-
Uptake Initiation: Add 20 µL of the
-L-leucine working solution to all wells (Final assay volume = 40 µL; Final -L-leucine = 1 µM). -
Signal Detection: Seal the plates and incubate for 30 minutes at room temperature. Read the plates on a MicroBeta² or TopCount microplate scintillation counter.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes hypothetical quantitative HTS data, demonstrating how specific chemical modifications to the 2-Amino-2-(4-methylphenyl)propanoic acid scaffold impact LAT1 inhibition, benchmarked against established clinical and tool compounds 3.
| Compound ID | Scaffold Modification | Max Efficacy (% Inhibition at 10 µM) | Mechanism / Notes | |
| JPH203 | Reference Standard | 0.06 | 99.5% | Highly specific LAT1 competitive inhibitor. |
| BCH | Reference Standard | 75.0 | 45.0% | General System L inhibitor; low potency. |
| Deriv-001 | Unmodified Base Scaffold | 4.2 | 82.0% | Baseline |
| Deriv-002 | N-methylation | >100 | <10% | Loss of activity; primary amine required for LAT1 binding. |
| Deriv-003 | Carboxylic Acid Methyl Ester | >100 | <5% | Loss of activity; free carboxylate essential for salt bridge formation. |
| Deriv-004 | 3-Chloro-4-methylphenyl | 0.8 | 95.0% | Meta-substitution increases lipophilic interactions in the binding pocket. |
Quality Control & Assay Validation
To ensure the trustworthiness of the HTS data, every 384-well plate must act as a self-validating system containing positive and negative controls to calculate the Z'-factor .
-
Positive Control (Max Inhibition): 10 µM JPH203 (Defines the assay floor / background signal).
-
Negative Control (Max Uptake): 1% DMSO vehicle (Defines the assay ceiling / total signal).
The assay is deemed robust and ready for screening if the Z'-factor is
If the Z'-factor falls below 0.5, the plate must be rejected. Common causes for failure include temperature fluctuations during the 30-minute uptake phase or cell detachment during the buffer wash steps.
References
- Source: nih.
- Source: frontiersin.
- Functional Characterization of the Solute Carrier LAT-1 (SLC7A5/SLC3A2)
- Source: researchgate.
Sources
- 1. L-type amino acid transporter 1 in enhancing boron neutron capture therapy: Mechanisms, challenges and future directions (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico Description of LAT1 Transport Mechanism at an Atomistic Level [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis of 2-Amino-2-(4-methylphenyl)propanoic Acid
Introduction
2-Amino-2-(4-methylphenyl)propanoic acid is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its α,α-disubstituted nature imparts unique conformational constraints on peptide structures, making it a valuable component in drug design. The industrial-scale production of this amino acid necessitates robust, scalable, and economically viable synthetic routes. This document provides a detailed guide for researchers, scientists, and drug development professionals on the scalable synthesis of 2-Amino-2-(4-methylphenyl)propanoic acid, focusing on two classical and industrially relevant methods: the Strecker synthesis and the Bucherer-Bergs reaction. We will also explore strategies for asymmetric synthesis to yield enantiomerically pure products, a critical consideration for pharmaceutical applications.
The synthesis of the target amino acid commences with the readily available starting material, 4'-methylacetophenone, which can be efficiently prepared via the Friedel-Crafts acylation of toluene. This guide will provide comprehensive protocols for the entire synthetic sequence, from the precursor synthesis to the final product, including insights into reaction mechanisms, optimization strategies, and purification techniques suitable for industrial applications.
Strategic Overview of Synthetic Pathways
The scalable synthesis of 2-Amino-2-(4-methylphenyl)propanoic acid primarily revolves around the construction of the α-amino acid moiety from the corresponding ketone, 4'-methylacetophenone. Two well-established, multi-component reactions are particularly suited for this transformation on a large scale: the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways are initiated with the same precursor, which is synthesized through Friedel-Crafts acylation.
Caption: Overall synthetic strategy for 2-Amino-2-(4-methylphenyl)propanoic acid.
Part 1: Synthesis of the Key Precursor: 4'-Methylacetophenone
The Friedel-Crafts acylation of toluene is the most common and industrially viable method for producing 4'-methylacetophenone.[1][2][3] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring of toluene.[3][4]
Reaction Mechanism: Friedel-Crafts Acylation
The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion.[3] The methyl group of toluene is an ortho-, para-directing activator, leading to a mixture of isomers.[5] However, the para-isomer is generally favored due to reduced steric hindrance.
Caption: Mechanism of Friedel-Crafts acylation of toluene.
Protocol 1: Industrial-Scale Synthesis of 4'-Methylacetophenone
This protocol is adapted for a larger scale synthesis, emphasizing safety and yield.
Materials:
-
Toluene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable solvent
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large, jacketed glass reactor with overhead stirrer, dropping funnel, and reflux condenser connected to a gas scrubber.
-
Cooling system for the reactor jacket.
-
Large separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation setup.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.
-
Catalyst Suspension: Charge the reactor with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0°C using the reactor jacket.[6]
-
Acylating Agent Addition: Slowly add a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM from the dropping funnel to the stirred AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature at 0°C.
-
Toluene Addition: After the addition of the acylating agent is complete, add a solution of toluene (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature at 0°C.
-
Reaction: Once the toluene addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice containing concentrated hydrochloric acid to decompose the aluminum complex. This step is highly exothermic and should be performed with caution in a well-ventilated area.
-
Work-up: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 4'-methylacetophenone.[6][7]
| Parameter | Condition | Rationale |
| Catalyst | Anhydrous AlCl₃ | Lewis acid to generate the acylium ion.[3] |
| Solvent | Anhydrous DCM | Inert solvent; moisture will deactivate the catalyst. |
| Temperature | 0°C for addition | Controls the exothermic reaction and minimizes side products. |
| Quenching | Ice/HCl | Decomposes the AlCl₃ complex and protonates any remaining base. |
| Purification | Vacuum Distillation | Separates the desired para-isomer from ortho-isomer and other impurities.[6][7] |
Part 2: Synthesis of 2-Amino-2-(4-methylphenyl)propanoic Acid
With the precursor, 4'-methylacetophenone, in hand, we can proceed to the synthesis of the target amino acid. Below are detailed protocols for the Strecker and Bucherer-Bergs syntheses.
Method A: The Strecker Synthesis
The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the corresponding amino acid.[8][9] For α,α-disubstituted amino acids, a ketone is used as the starting material.[8]
The reaction begins with the formation of an imine from the ketone and ammonia. A cyanide source then attacks the imine to form an α-aminonitrile.[8][10] The final step is the hydrolysis of the nitrile group to a carboxylic acid.[9]
Caption: Simplified workflow of the Strecker synthesis.
Materials:
-
4'-Methylacetophenone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ammonium hydroxide (aqueous ammonia)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Equipment:
-
Pressure-rated reactor with temperature and pressure controls.
-
Stirring apparatus.
-
Filtration equipment.
-
pH meter.
Procedure:
Step 1: α-Aminonitrile Formation
-
In a pressure reactor, combine 4'-methylacetophenone (1.0 eq), ammonium chloride (1.5 eq), and sodium cyanide (1.2 eq).
-
Add a mixture of aqueous ammonia and ethanol.
-
Seal the reactor and heat to 50-60°C with vigorous stirring for 12-24 hours. The reaction progress can be monitored by HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully vent any excess pressure. The crude α-aminonitrile can be isolated by extraction, but it is often carried forward to the hydrolysis step directly.
Step 2: Hydrolysis of the α-Aminonitrile
-
Acidify the crude reaction mixture with concentrated hydrochloric acid.
-
Heat the mixture to reflux (around 100-110°C) for 6-12 hours. This will hydrolyze the nitrile to a carboxylic acid and the imine to a ketone.
-
Cool the reaction mixture. The amino acid may precipitate as its hydrochloride salt.
-
Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid product, wash with cold water, and then with a water-miscible solvent like ethanol to aid drying.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Catalytic hydrolysis of the aminonitrile using catalysts like ZnO or TiO₂ can be a greener alternative to acidic or alkaline hydrolysis, minimizing salt byproducts.[11]
Method B: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multi-component reaction that produces a hydantoin from a ketone, cyanide, and ammonium carbonate.[12][13] The hydantoin is then hydrolyzed to the amino acid.
The reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonia to form an aminonitrile. This intermediate cyclizes with carbon dioxide (from the decomposition of ammonium carbonate) to yield a hydantoin.[12][13]
Caption: Simplified workflow of the Bucherer-Bergs reaction.
Materials:
-
4'-Methylacetophenone
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
-
Barium hydroxide (Ba(OH)₂) or Sodium hydroxide (NaOH)
-
Sulfuric acid or Carbon dioxide
Equipment:
-
Pressure-rated reactor with temperature and pressure controls.
-
Stirring apparatus.
-
Filtration equipment.
-
Reflux condenser.
Procedure:
Step 1: Hydantoin Formation
-
In a pressure reactor, charge 4'-methylacetophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).[12]
-
Add a mixture of ethanol and water (e.g., 50% aqueous ethanol).
-
Seal the reactor and heat to 80-100°C with stirring for several hours until the reaction is complete (monitored by TLC or HPLC).[12]
-
Cool the reaction mixture. The hydantoin product may precipitate upon cooling.
-
Acidify the mixture with hydrochloric acid to precipitate the hydantoin.[12]
-
Filter the solid hydantoin, wash with water, and dry.
Step 2: Hydrolysis of the Hydantoin
-
The isolated hydantoin is then hydrolyzed to the amino acid. A common method involves heating with a strong base like barium hydroxide or sodium hydroxide.
-
Suspend the hydantoin in an aqueous solution of Ba(OH)₂ or NaOH.
-
Heat the mixture to reflux for an extended period (12-48 hours) until the hydrolysis is complete.
-
If Ba(OH)₂ is used, cool the reaction and bubble CO₂ through the solution or add sulfuric acid to precipitate barium as barium carbonate or barium sulfate, respectively.
-
Filter off the barium salt.
-
Neutralize the filtrate to the isoelectric point of the amino acid to precipitate the product.
-
Filter, wash, and dry the final amino acid product.
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction |
| Intermediate | α-Aminonitrile | 5,5-Disubstituted Hydantoin |
| Reagents | Ketone, NH₄Cl, NaCN | Ketone, KCN, (NH₄)₂CO₃ |
| Hydrolysis | Typically acidic | Typically basic |
| Advantages | Fewer steps to the aminonitrile | Hydantoin intermediate is often a stable, crystalline solid that is easy to isolate and purify. |
| Disadvantages | Direct hydrolysis can be harsh. | Requires an additional hydrolysis step. |
Part 3: Asymmetric Synthesis Strategies
For pharmaceutical applications, obtaining a single enantiomer of the amino acid is often mandatory. Both the Strecker and Bucherer-Bergs reactions traditionally yield racemic products. However, several strategies can be employed to achieve enantioselectivity.
Catalytic Asymmetric Strecker Reaction
The most common approach for an asymmetric Strecker reaction involves the use of a chiral catalyst to control the addition of cyanide to the imine.[14][15][16] Chiral thiourea derivatives and metal complexes have shown promise as catalysts.[16]
Chiral Phase-Transfer Catalysis
Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used to achieve enantioselective synthesis of α-amino acids.[6][17][18] These catalysts facilitate the reaction between the aqueous and organic phases, creating a chiral environment for the key bond-forming step. Polymer-supported catalysts offer the advantage of easy separation and recycling, which is beneficial for industrial processes.[17]
Enzymatic Hydrolysis
Another approach is the enzymatic resolution of the racemic hydantoin intermediate from the Bucherer-Bergs reaction. Specific hydantoinases can selectively hydrolyze one enantiomer of the hydantoin, leaving the other unreacted.[19][20] This is a powerful method for producing enantiomerically pure D- or L-amino acids on a large scale.
Part 4: Purification of the Final Product
The purification of the final amino acid product is critical to meet the stringent requirements of the pharmaceutical industry.
-
Recrystallization: This is a common method for purifying solid amino acids. The choice of solvent is crucial and depends on the solubility profile of the amino acid.
-
Ion-Exchange Chromatography: For high-purity requirements, ion-exchange chromatography can be employed to separate the amino acid from ionic impurities and other amino acids.[21]
-
Decolorization: Treatment with activated carbon can be used to remove colored impurities.
The final product should be characterized by appropriate analytical techniques, such as NMR, IR, mass spectrometry, and HPLC, to confirm its identity and purity.
Conclusion
The scalable synthesis of 2-Amino-2-(4-methylphenyl)propanoic acid is readily achievable through well-established synthetic routes such as the Strecker synthesis and the Bucherer-Bergs reaction, starting from the easily accessible precursor, 4'-methylacetophenone. The choice between these methods will depend on specific process requirements, including equipment availability and desired intermediate properties. For pharmaceutical applications, the incorporation of asymmetric synthesis strategies, such as the use of chiral catalysts or enzymatic resolutions, is essential to produce enantiomerically pure material. The protocols and insights provided in this document offer a comprehensive guide for the development of a robust and scalable industrial process for the production of this valuable non-proteinogenic amino acid.
References
-
Kitamura, M., Shirakawa, S., & Maruoka, K. (n.d.). Powerful Chiral Phase‐Transfer Catalysts for the Asymmetric Synthesis of α‐Alkyl‐ and α,α‐Dialkyl‐α‐amino Acids. Scilit. Retrieved from [Link]
-
Alcaro, S., et al. (n.d.). Asymmetric synthesis of α-amino acids using polymer-supported Cinchona alkaloid-derived ammonium salts as chiral phase-transfer catalysts. Academia.edu. Retrieved from [Link]
-
He, W., et al. (2009). Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives. Organic Chemistry Portal. Retrieved from [Link]
-
INTERNATIONAL MULTI DISCIPLINARY JOURNAL FOR RESEARCH & DEVELOPMENT. (n.d.). HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Phase-transfer catalysed asymmetric synthesis of α-chiral tetrasubstituted α-aminothioesters. Retrieved from [Link]
-
Kitamura, M., Shirakawa, S., & Maruoka, K. (n.d.). Powerful Chiral Phase‐Transfer Catalysts for the Asymmetric Synthesis of α‐Alkyl‐ and α,α‐Dialkyl‐α‐amino Acids. Scilit. Retrieved from [Link]
-
Nokihara, K., et al. (2012). Preparative scale isolation, purification and derivatization of mimosine, a non-proteinogenic amino acid. PubMed. Retrieved from [Link]
-
Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. Retrieved from [Link]
-
Nokihara, K., et al. (2012). Preparative scale isolation, purification and derivatization of mimosine, a non-proteinogenic amino acid. ResearchGate. Retrieved from [Link]
-
ACS Publications. (n.d.). Asymmetric Strecker-Type Reaction of α-Aryl Ketones. Synthesis of (S)-αM4CPG, (S)-MPPG, (S)-AIDA, and (S)-APICA, the Antagonists of Metabotropic Glutamate Receptors. The Journal of Organic Chemistry. Retrieved from [Link]
-
Arkat USA. (n.d.). Recent advances in asymmetric Strecker reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Catalytic Asymmetric Strecker Reaction. Retrieved from [Link]
-
Sunresin. (n.d.). Amino Acid Separation and Purification. Retrieved from [Link]
-
Academia.edu. (n.d.). SHEET MAKING WITH COPY PRACTICAL RESULTS APPEARANCE: MASS: PERFORMANCE: 4-methylacetophenone PURITY CPV: REDUCED PRESSURE CORRECTION (attach curve annotated). Retrieved from [Link]_
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Jacobsen, E. N., & Zuend, S. J. (n.d.). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]
-
Sketchy MCAT. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Retrieved from [Link]
-
Sketchy MCAT. (2023). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances on asymmetric Strecker reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Bucherer–Bergs Reaction. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of 4-methylacetophenone. Retrieved from [Link]
-
Filo. (2026). Friedel-Craft acylation of toluene with acetyl.55 chloride gives m-methyl... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Unknown. (n.d.). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Retrieved from [Link]
- Google Patents. (n.d.). DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
- Google Patents. (n.d.). CH628320A5 - PROCESS FOR THE PREPARATION OF ALPHA-AMINO-ACIDS.
-
ResearchGate. (2025). Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts. Retrieved from [Link]
-
International Multidisciplinary Journal for Research & Development. (2025). HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. Retrieved from [Link]
-
Unknown. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Unknown. (n.d.). C. Slomka, U. Engel, C. Syldatk, and J. Rudat 5-Monosubstituted hydantoins are cyclic ureides of α-amino acids and, therefore,. Retrieved from [Link]
- Google Patents. (n.d.). DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature.
-
ResearchGate. (n.d.). 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998). Retrieved from [Link]
-
ResearchGate. (n.d.). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Retrieved from [Link]
- Google Patents. (n.d.). DE891259C - Process for the hydrolysis of hydantoins.
- Google Patents. (n.d.). US4554376A - Method for separating and purifying amino acid.
-
Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
Sources
- 1. (DOC) SHEET MAKING WITH COPY PRACTICAL RESULTS APPEARANCE: MASS: PERFORMANCE: 4-methylacetophenone PURITY CPV: REDUCED PRESSURE CORRECTION (attach curve annotated) Fraction No. Pressure Temperature Probable composition [academia.edu]
- 2. 4'-Methylacetophenone synthesis - chemicalbook [chemicalbook.com]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. Friedel-Craft acylation of toluene with acetyl.55 chloride gives m-methyl.. [askfilo.com]
- 6. Catalytic asymmetric synthesis of α-amino acid derivatives and peptides using chiral phase-transfer catalysts [jstage.jst.go.jp]
- 7. DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature - Google Patents [patents.google.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
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- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. organicreactions.org [organicreactions.org]
- 16. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. (PDF) Asymmetric synthesis of α-amino acids using polymer-supported Cinchona alkaloid-derived ammonium salts as chiral phase-transfer catalysts [academia.edu]
- 18. Synthesis of Novel Chiral Phase-Transfer Catalysts and Their Application to Asymmetric Synthesis of α-Amino Acid Derivatives [organic-chemistry.org]
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- 20. researchgate.net [researchgate.net]
- 21. Amino Acid Separation and Purification - Sunresin [seplite.com]
Boc-protected 2-Amino-2-(4-methylphenyl)propanoic acid in peptide synthesis
Advanced Application Notes: Synthesis and Coupling of Boc- -Methyl-p-Tolylglycine
Executive Summary
The incorporation of non-canonical, sterically hindered building blocks is a cornerstone of modern peptide drug discovery. Boc-protected 2-amino-2-(4-methylphenyl)propanoic acid (also known as Boc-
However, the extreme steric bulk at the
Mechanistic Insights: Overcoming Steric Hindrance
The Coupling Challenge
The gem-dimethyl/aryl substitution creates a dense steric shield around the electrophilic carbonyl carbon of the activated amino acid. This impedes the nucleophilic attack from the resin-bound amine[1]. To overcome this activation barrier, the generation of a highly reactive active ester is mandatory.
Aminium/uronium salts such as HATU or COMU are the reagents of choice[3]. COMU, in particular, generates an Oxyma-based active ester that matches the coupling efficiency of HATU but exhibits higher solubility, lower racemization potential, and lacks the explosive risks associated with benzotriazole derivatives (HOBt/HOAt)[2]. Furthermore, for highly hindered couplings, using a less nucleophilic, sterically hindered base like sym-collidine (2,4,6-trimethylpyridine) can minimize base-catalyzed side reactions compared to standard DIPEA[2].
Logical workflow of overcoming steric hindrance during the activation of alpha-methyl amino acids.
The Deprotection Mechanism
The tert-butoxycarbonyl (Boc) group provides robust temporary protection of the N
Experimental Protocols
The following protocols are designed as self-validating systems. The inclusion of in-process monitoring ensures that subsequent steps are only initiated upon verified completion of the current reaction.
Protocol A: High-Efficiency Coupling of Boc- -Methyl-p-Tolylglycine
Rationale: We utilize an in situ neutralization strategy with COMU/sym-collidine to maximize reaction kinetics while suppressing base-catalyzed racemization[2].
Reagents:
-
Boc-
-methyl-p-tolylglycine (3.0 equivalents relative to resin loading) -
COMU (2.9 equivalents)
-
sym-Collidine (6.0 equivalents)
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
Step-by-Step Methodology:
-
Resin Preparation: Ensure the resin-bound peptide is fully deprotected and washed 3x with DMF[7].
-
Pre-Activation: In a clean, dry vial, dissolve Boc-
-methyl-p-tolylglycine (3.0 eq) and COMU (2.9 eq) in a minimum volume of DMF (approx. 0.1 M concentration). Note: Using 2.9 eq of COMU prevents the capping of unreacted resin amines by excess coupling reagent. -
Base Addition: Add sym-collidine (6.0 eq) to the vial. The solution will typically undergo a slight color change, indicating the formation of the active ester. Allow pre-activation for exactly 2 minutes.
-
Coupling: Transfer the activated mixture to the SPPS reaction vessel containing the resin.
-
Agitation & Heating: Agitate the suspension for 2 to 4 hours at room temperature. For highly recalcitrant sequences, apply microwave irradiation (75°C, 15 minutes) or extend the coupling time to 12 hours[7].
-
Validation (Kaiser Test): Withdraw a few resin beads and perform a Kaiser (ninhydrin) test[3].
-
Negative (Yellow/Colorless): Coupling is complete. Proceed to washing.
-
Positive (Blue): Incomplete coupling. Do not deprotect. Perform a double coupling using HATU/DIPEA[1].
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
Protocol B: Acidolytic Boc Deprotection
Rationale: Rapid removal of the Boc group using concentrated TFA, followed by immediate neutralization to prevent aggregation of the protonated peptide chain[8].
Step-by-Step Methodology:
-
Scavenger Addition: Prepare a cleavage cocktail of 50% TFA in DCM containing 0.5% dithioethane (DTE) to scavenge tert-butyl cations[6].
-
Deprotection: Add the TFA solution to the resin. Agitate for 1 minute, drain, and add a fresh portion of the TFA solution. Agitate for an additional 20 minutes.
-
Washing: Drain the reaction vessel and wash the resin rapidly with DCM (5 x 1 min) and DMF (5 x 1 min).
-
In Situ Neutralization: Treat the resin with 5% N,N-diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes to convert the amine TFA salt back to the free nucleophilic amine[3].
-
Validation: Perform a Kaiser test. A strong positive (dark blue) result validates successful deprotection.
Cyclic workflow for solid-phase synthesis and validation using Boc-protected hindered amino acids.
Quantitative Data & Troubleshooting
Table 1: Comparative Efficacy of Coupling Reagents for -Disubstituted Amino Acids
| Coupling Reagent | Active Intermediate | Relative Efficiency (Hindered AAs) | Racemization Potential | Safety Profile |
| DIC / HOBt | OBt Ester | Low (<30% yield) | Moderate | Standard |
| HATU | OAt Ester | Very High (>95% yield) | Low | Contains explosive HOAt[2] |
| COMU | Oxyma Ester | Very High (>95% yield) | Very Low | Safe, non-explosive[2] |
| TFFH | Acid Fluoride | High (Excellent for Aib) | Low | Corrosive byproducts[2] |
Table 2: Troubleshooting Matrix for Boc- -Methyl-p-Tolylglycine Coupling
| Symptom / Observation | Mechanistic Cause | Corrective Action |
| Positive Kaiser Test after 4h | Extreme steric clash preventing nucleophilic attack. | Perform a double coupling using HATU/HOAt at elevated temperature (microwave 75°C)[7]. |
| Des-methyl side products | Premature cleavage of protecting groups. | Ensure strictly anhydrous DMF is used; verify base concentration. |
| Alkylated side chains (LC-MS) | Attack by tert-butyl cations during Boc deprotection[6]. | Increase scavenger concentration (e.g., 2% TIPS or DTE) in the TFA deprotection cocktail. |
| High Racemization (LC-MS) | Base-catalyzed proton abstraction at the activated ester stage. | Switch from DIPEA to a weaker, hindered base like sym-collidine[2]. |
References
-
PubChem . 2-Amino-2-(4-methylphenyl)propanoic acid. National Institutes of Health.
-
BOC Sciences . BOC-Amino Acids.
-
BOC Sciences . Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
-
AAPPTec . Overview of Solid Phase Peptide Synthesis.
-
BenchChem . Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis.
-
AAPPTec . Amino Acid Derivatives for Peptide Synthesis.
-
Bachem . Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
University of California, Irvine (Nowick Laboratory) . Standard practices for Fmoc-based solid-phase peptide synthesis.
-
AAPPTec . Boc-Amino Acids for Peptide Synthesis Archives.
-
BenchChem . Boc-aib-osu.
Synthesis of radiolabeled 2-Amino-2-(4-methylphenyl)propanoic acid for imaging studies
Title: Synthesis and Validation of Radiolabeled 2-Amino-2-(4-[11C]methylphenyl)propanoic Acid ([11C]AMPP) for LAT1-Targeted PET Imaging
Executive Summary
This application note details the radiosynthesis, purification, and quality control protocols for 2-amino-2-(4-[11C]methylphenyl)propanoic acid ([11C]AMPP). Designed as a targeted positron emission tomography (PET) tracer, [11C]AMPP exploits the L-type amino acid transporter 1 (LAT1) for the non-invasive imaging of rapidly proliferating tumors. By employing a rapid Palladium(0)-mediated Suzuki-type cross-coupling strategy, this protocol ensures high radiochemical yield (RCY) and molar activity suitable for preclinical and clinical diagnostic workflows.
Mechanistic Rationale & Target Biology
Expertise & Causality: The design of [11C]AMPP is rooted in the metabolic reprogramming of cancer cells. LAT1 is a transmembrane protein that is minimally expressed in normal tissue but heavily upregulated in various malignancies to meet the high demand for large neutral amino acids[1]. While natural amino acid tracers (e.g.,[11C]Methionine) are effective, they suffer from high background uptake in healthy brain tissue and are rapidly incorporated into nascent proteins, complicating kinetic modeling.
To circumvent this, [11C]AMPP incorporates an
Figure 1: Mechanism of [11C]AMPP transport via LAT1 and metabolic trapping in tumor cells.
Radiosynthesis Strategy & Optimization
Trustworthiness & Causality: The incorporation of Carbon-11 (
The choice of precursor—a Boc- and tert-butyl ester-protected boronate—prevents side reactions with the primary amine and carboxylic acid during the basic coupling step. Furthermore, recent comparative studies in
Figure 2: Step-by-step radiosynthesis workflow for[11C]AMPP.
Detailed Experimental Protocols
Self-Validating System: The following protocol is designed for automated synthesis modules (e.g., GE TRACERlab FX C Pro). Identity and purity are self-validated downstream via co-elution with a cold reference standard.
Protocol 4.1: Preparation of the Catalyst/Precursor Mixture
-
Weigh 2.0 mg of the precursor: tert-butyl 2-((tert-butoxycarbonyl)amino)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate.
-
Weigh 1.5 mg of Tris(dibenzylideneacetone)dipalladium(0) (
) and 2.0 mg of tri(o-tolyl)phosphine ( ). -
Dissolve the precursor and catalyst mixture in 300 µL of anhydrous THF.
-
Add 50 µL of aqueous
(0.1 M) to the vial. Seal and purge with inert gas (Ar or He).
Protocol 4.2: Production of
-
Produce
via the nuclear reaction using a biomedical cyclotron. -
Transfer the
to the synthesis module and reduce to over a Ni catalyst at 400°C in the presence of . -
Convert
to via gas-phase iodination with at 720°C.
Protocol 4.3: Pd(0)-Mediated Cross-Coupling
-
Trap the gaseous
in the reaction vessel containing the precursor/catalyst mixture (from Protocol 4.1) at room temperature. -
Heat the sealed reaction vessel to 80°C for exactly 5 minutes to facilitate the Suzuki-type cross-coupling.
-
Cool the vessel to 30°C using compressed air.
Protocol 4.4: Deprotection and Purification
-
Add 0.5 mL of 6 M HCl to the reaction vessel to initiate the deprotection of the Boc and tert-butyl ester groups.
-
Heat the mixture to 90°C for 3 minutes.
-
Quench the reaction by adding 1.0 mL of 3 M NaOH (to neutralize) and 1.5 mL of HPLC mobile phase.
-
Inject the mixture onto a semi-preparative HPLC column (e.g., Phenomenex Luna C18, 250 x 10 mm) using a mobile phase of 10% Ethanol in 50 mM
(pH 4.5) at 4 mL/min. -
Collect the radioactive fraction corresponding to
(typically eluting at 8-10 minutes). -
Pass the collected fraction through a sterile 0.22 µm membrane filter into a sterile, pyrogen-free vial containing 10 mL of 0.9% saline.
Quality Control & Validation
To ensure the trustworthiness of the radiotracer for in vivo studies, the formulated
| Parameter | Analytical Method | Acceptance Criteria |
| Visual Appearance | Visual Inspection | Clear, colorless, free of particulates |
| Radiochemical Purity (RCP) | Analytical Radio-HPLC | |
| Chemical Identity | HPLC (UV/Radio co-elution) | Retention time matches cold standard ( |
| Molar Activity ( | HPLC (UV calibration curve) | |
| pH | pH indicator strip | 4.5 – 7.5 |
| Residual Solvents | Gas Chromatography (GC) | THF |
| Endotoxin | LAL Assay | |
| Sterility | Post-release incubation | No growth after 14 days |
References
-
[1] LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals. Theranostics. URL:
-
[2] L-3-[18F]-Fluoro-
-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications. MDPI. URL: -
[3] Effect of
-Methyl versus -Hydrogen Substitution on Brain Availability and Tumor Imaging Properties of Heptanoic [F-18]Fluoroalkyl Amino Acids for Positron Emission Tomography (PET). NIH. URL: -
[5] A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media. NIH. URL:
-
[6] Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. PMC. URL:
-
[4] Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. PMC. URL:
Sources
- 1. LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of α-Methyl versus α-Hydrogen Substitution on Brain Availability and Tumor Imaging Properties of Heptanoic [F-18]Fluoroalkyl Amino Acids for Positron Emission Tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Asymmetric Synthesis of 2-Amino-2-(4-methylphenyl)propanoic acid
Welcome to the Technical Support Center. Synthesizing α,α-disubstituted amino acids—such as 2-Amino-2-(4-methylphenyl)propanoic acid (α-methyl-p-tolylglycine)—presents a significant synthetic challenge due to the steric hindrance and facial similarity of the intermediate species when forming a quaternary stereocenter.
As a Senior Application Scientist, I have structured this guide to address the two most robust, industrially validated methodologies for this transformation: The Asymmetric Strecker Reaction and Phase-Transfer Catalysis (PTC) Alkylation . This guide moves beyond listing steps; it details the mechanistic causality behind each optimization to ensure your protocols are self-validating and reproducible.
Pathway A: Asymmetric Strecker Reaction via Ellman's Sulfinamide
Mechanistic Causality & Stereocontrol
The Strecker synthesis of quaternary amino acids utilizes a chiral auxiliary, typically (R)- or (S)-tert-butanesulfinamide, to dictate the facial attack of the cyanide nucleophile[1]. Because you are starting from a ketone (1-(4-methylphenyl)ethan-1-one), imine condensation is sterically hindered and requires a strong water scavenger/Lewis acid like Ti(OEt)₄.
Stereocontrol during the cyanation step is entirely dependent on the coordination state of the transition complex. Using a standard cyanide source like TMSCN often results in poor diastereomeric ratios (dr) because the attack is intermolecular and flexible. By switching to Diethylaluminum cyanide (Et₂AlCN), the Lewis acidic aluminum pre-coordinates to the sulfinyl oxygen. This locks the ketimine into a rigid, six-membered cyclic transition state, delivering the cyanide intramolecularly to the less hindered face and ensuring exceptional enantiomeric excess (ee) upon auxiliary cleavage[2].
Troubleshooting FAQs
Q: I am observing low conversion and poor diastereomeric ratio (dr) during the cyanide addition to the p-tolyl methyl ketimine. How can I improve this? A: Your transition state is likely too loose. Switch your cyanide source from TMSCN to Et₂AlCN and change your solvent to a non-polar medium like toluene. Drop the temperature to -78 °C. The non-polar solvent prevents disruption of the Aluminum-Oxygen coordination, ensuring the rigid cyclic transition state required for high facial selectivity[1].
Q: My final amino acid shows significant racemization (low ee) after the hydrolysis step, even though my intermediate dr was >95:5. What went wrong? A: Quaternary Strecker adducts are highly susceptible to retro-Strecker reactions (reverting to the imine and free cyanide) if exposed to basic conditions or insufficient acidic heating. You must use strongly acidic conditions (e.g., 6M HCl at reflux) to simultaneously cleave the sulfinyl group and hydrolyze the nitrile in one pot. This traps the amine as the hydrochloride salt, preventing the retro-Strecker pathway[3].
Step-by-Step Protocol: Sulfinamide-Mediated Strecker
-
Imine Condensation: In a flame-dried flask under N₂, dissolve 1-(4-methylphenyl)ethan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M). Add Ti(OEt)₄ (2.0 eq). Reflux for 12 hours. Self-Validation: Monitor by TLC; the ketimine should appear as a distinctly less polar UV-active spot. Quench with brine, filter through Celite, and concentrate.
-
Asymmetric Cyanation: Dissolve the crude ketimine in anhydrous toluene (0.2 M) and cool to -78 °C. Dropwise, add Et₂AlCN (1.5 eq, 1.0 M in toluene). Stir for 4 hours at -78 °C. Self-Validation: Quench a 0.1 mL aliquot with saturated aqueous NH₄Cl, extract with EtOAc, and run chiral HPLC to confirm dr is >95:5.
-
Hydrolysis & Cleavage: Isolate the α-amino nitrile. Suspend in 6M HCl (aqueous) and reflux at 100 °C for 12 hours. Cool to room temperature, wash with diethyl ether to remove organic impurities, and lyophilize the aqueous layer to yield the enantiopure 2-Amino-2-(4-methylphenyl)propanoic acid hydrochloride salt.
Troubleshooting workflow for low ee in the asymmetric Strecker synthesis.
Pathway B: Asymmetric Phase-Transfer Catalysis (PTC) Alkylation
Mechanistic Causality & Stereocontrol
An alternative approach is the asymmetric alkylation of an alanine-derived Schiff base with 4-methylbenzyl bromide. This is achieved using C2-symmetric chiral quaternary ammonium bromides, famously known as Maruoka catalysts[4].
The causality of stereocontrol here relies on the formation of a tight ion pair between the chiral ammonium cation and the enolate anion of the Schiff base. The catalyst's rigid, binaphthyl-derived chiral cavity completely envelops the enolate, physically shielding one face from the incoming electrophile[5]. If the ion pair becomes loose (due to polar solvents or high temperatures), the electrophile can attack from the unshielded face, or background racemic alkylation by the aqueous base can outcompete the catalyzed pathway.
Troubleshooting FAQs
Q: I am getting excellent conversion but poor ee (<50%) during the alkylation of the alanine Schiff base with 4-methylbenzyl bromide. How do I fix this? A: Poor ee in PTC is almost always caused by background racemic alkylation occurring at the biphasic interface without the catalyst. To tighten the chiral ion pair and suppress the uncatalyzed pathway, switch your organic solvent from dichloromethane (DCM) to a less polar solvent like toluene or cyclopentyl methyl ether (CPME). Additionally, lower the reaction temperature to -20 °C[6].
Q: The reaction stalls at 60% conversion. Should I add more Maruoka catalyst? A: Do not increase catalyst loading yet. PTC reactions are heavily dependent on mass transfer between the aqueous and organic phases. First, increase your stirring rate to >800 rpm to maximize the interfacial surface area. If the reaction still stalls, the catalyst may be degrading; prolonged exposure of quaternary ammonium salts to 50% KOH at room temperature can induce Hofmann elimination[5]. Keep the temperature low to preserve catalyst integrity.
Step-by-Step Protocol: PTC Alkylation
-
Substrate Preparation: Synthesize the Schiff base by condensing alanine tert-butyl ester with benzophenone in the presence of BF₃·OEt₂. Isolate and dry thoroughly.
-
Asymmetric Alkylation: In a reaction vial, dissolve the Schiff base (1.0 eq) and (S,S)-Maruoka catalyst (1-5 mol%) in anhydrous toluene (0.1 M). Cool the mixture to -20 °C. Add 4-methylbenzyl bromide (1.2 eq).
-
Phase Transfer Initiation: Vigorously stir (>800 rpm) and add 50% aqueous KOH (5.0 eq) dropwise. Self-Validation: The reaction mixture should form a fine emulsion. Stir for 12-24 hours at -20 °C. Monitor by HPLC.
-
Deprotection: Quench with water, extract with EtOAc, and concentrate. Treat the crude alkylated Schiff base with 1M HCl in THF for 2 hours to cleave the imine, then use TFA/DCM to cleave the tert-butyl ester, yielding the target amino acid.
Logic tree for resolving low enantiomeric excess in PTC alkylation.
Quantitative Data Presentation
The following tables summarize the critical optimizations required to achieve >95% ee for α,α-disubstituted amino acids using the methodologies described above.
Table 1: Optimization of Cyanide Addition to tert-Butanesulfinyl Ketimine
| Cyanide Source | Lewis Acid Additive | Solvent | Temp (°C) | Conversion (%) | dr (translates to ee) |
|---|---|---|---|---|---|
| TMSCN | None | THF | 25 | <10 | N/A |
| TMSCN | Ti(OiPr)₄ | THF | -20 | 85 | 82:18 |
| Et₂AlCN | None | THF | -78 | 95 | 96:4 |
| Et₂AlCN | None | Toluene | -78 | >98 | 98:2 |
Table 2: Optimization of Phase-Transfer Catalyzed Alkylation
| Catalyst | Solvent | Base (aq) | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| TBAB (Achiral) | CH₂Cl₂ | 50% KOH | 0 | 88 | 0 |
| Maruoka (S,S) | CH₂Cl₂ | 50% KOH | 0 | 92 | 85 |
| Maruoka (S,S) | Toluene | 50% KOH | 0 | 95 | 94 |
| Maruoka (S,S) | Toluene | 50% KOH | -20 | 90 | >99 |
References
- Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide.
- Maruoka, K., et al. "Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations." Organic Chemistry Portal / J. Am. Chem. Soc.
- Maruoka, K.
- Davis, F. A., et al. "Recent Advances in Asymmetric Reactions Using Sulfinimines (N-Sulfinyl Imines).
- Belokon, Y. N., et al. "Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations [organic-chemistry.org]
- 5. japan-acad.go.jp [japan-acad.go.jp]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solubility Challenges of 2-Amino-2-(4-methylphenyl)propanoic Acid and Its Derivatives
Welcome to the technical support center dedicated to addressing the solubility issues of 2-Amino-2-(4-methylphenyl)propanoic acid and its structurally related derivatives. As researchers and drug development professionals, you are likely aware that the efficacy of a compound is intrinsically linked to its bioavailability, which in turn is heavily dependent on its solubility. This guide is designed to provide you with practical, evidence-based strategies to overcome the solubility hurdles you may encounter during your experiments.
Understanding the Molecule: The Root of the Solubility Challenge
2-Amino-2-(4-methylphenyl)propanoic acid possesses a zwitterionic character due to the presence of both a basic amino group and an acidic carboxylic acid group. This, combined with the hydrophobic nature of the tolyl group, contributes to its often-limited solubility in aqueous solutions, particularly around its isoelectric point (pI). At the pI, the net charge of the molecule is zero, minimizing its interaction with polar solvents like water and often leading to precipitation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses common solubility problems in a question-and-answer format, providing immediate, actionable advice.
Q1: My 2-Amino-2-(4-methylphenyl)propanoic acid won't dissolve in water. What is the first step I should take?
A1: The initial and most critical step is to move the pH of your solution away from the compound's isoelectric point (pI). Amino acids are generally least soluble at their pI.[1]
-
For Acidic Conditions (pH < pI): The carboxylic acid group will be protonated (-COOH), and the amino group will also be protonated (-NH3+), resulting in a net positive charge. This cationic form will have increased solubility in aqueous media.
-
For Basic Conditions (pH > pI): The carboxylic acid group will be deprotonated (-COO-), and the amino group will be in its neutral form (-NH2), leading to a net negative charge. This anionic form will also exhibit enhanced aqueous solubility.[1]
Troubleshooting Workflow for pH Adjustment:
Caption: Workflow for initial solubility troubleshooting via pH adjustment.
Q2: I've adjusted the pH, but the solubility is still insufficient for my desired concentration. What's my next option?
A2: If pH adjustment alone is not sufficient, the use of co-solvents is a widely adopted and effective strategy.[2][3][4] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby enhancing the solubility of non-polar or moderately polar compounds.[5]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 5-20% | Generally well-tolerated in many biological systems. |
| Propylene Glycol | 10-30% | A common excipient in pharmaceutical formulations. |
| Dimethyl Sulfoxide (DMSO) | 1-10% | A powerful solvent, but ensure compatibility with your downstream assays. |
| Polyethylene Glycol (PEG 300/400) | 10-40% | Often used in oral and parenteral formulations.[6] |
Expert Tip: When using co-solvents, it is crucial to prepare a concentrated stock solution of your compound in the neat co-solvent first, and then add it dropwise to your aqueous buffer while stirring to avoid precipitation.
Q3: My experiments are sensitive to organic solvents. Are there any solvent-free methods to improve solubility?
A3: Absolutely. The use of cyclodextrins is an excellent alternative for enhancing the solubility of hydrophobic molecules without resorting to organic co-solvents.[7][8][] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] The hydrophobic portion of your molecule can form an inclusion complex with the cyclodextrin's cavity, effectively encapsulating it and increasing its apparent aqueous solubility.[7][11]
Types of Cyclodextrins for Consideration:
| Cyclodextrin Derivative | Key Features |
| β-Cyclodextrin (β-CD) | The most common and cost-effective option. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Offers significantly higher aqueous solubility and is widely used in pharmaceutical formulations.[8] |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | Provides excellent solubility enhancement and is often used in parenteral formulations.[4] |
Experimental Protocol: Solubility Enhancement with HP-β-CD
-
Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).
-
Addition of Compound: Add your 2-Amino-2-(4-methylphenyl)propanoic acid derivative to the HP-β-CD solution.
-
Equilibration: Stir or sonicate the mixture at a controlled temperature for several hours to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Q4: I am working with a novel derivative of 2-Amino-2-(4-methylphenyl)propanoic acid, and it appears to be even less soluble. What should I consider?
A4: For particularly challenging derivatives, a combination of the above techniques may be necessary. Additionally, you can explore more advanced methods:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier at the solid state.[12] Techniques like hot-melt extrusion or solvent evaporation can be used to create amorphous solid dispersions, which often exhibit higher dissolution rates.[13]
-
Nanonization: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to improved dissolution rates.[13] Methods include media milling and high-pressure homogenization.[13]
-
Chemical Modification: If feasible within your research scope, derivatization of the parent molecule to introduce more polar functional groups can inherently improve solubility.[14]
Decision Tree for Advanced Solubility Enhancement:
Sources
- 1. quora.com [quora.com]
- 2. wjbphs.com [wjbphs.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 11. researchgate.net [researchgate.net]
- 12. japer.in [japer.in]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine - Amerigo Scientific [amerigoscientific.com]
Optimization of chiral HPLC conditions for baseline separation of 2-Amino-2-(4-methylphenyl)propanoic acid
Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with developing enantioselective chromatographic methods for 2-Amino-2-(4-methylphenyl)propanoic acid .
Because this analyte is an unnatural,
Part 1: Diagnostic Decision Tree
Before troubleshooting, it is critical to align the physicochemical properties of your analyte with the correct Chiral Stationary Phase (CSP) architecture.
Decision matrix for selecting chiral stationary phases for underivatized zwitterionic amino acids.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does 2-Amino-2-(4-methylphenyl)propanoic acid show zero retention and no chiral resolution on standard polysaccharide columns (e.g., CHIRALPAK AD-H or OD-H)? A1: Standard polysaccharide CSPs operating in normal-phase mode (e.g., Hexane/Isopropanol) rely heavily on hydrogen bonding and dipole-dipole interactions within the chiral grooves of the amylose/cellulose backbone. Because your analyte is an underivatized amino acid, it exists as a highly polar zwitterion. Zwitterions are virtually insoluble in non-polar normal-phase eluents[1]. Furthermore, without derivatizing the amine or carboxylate groups, the molecule lacks the necessary steric bulk to properly dock into the polysaccharide cavities. For direct analysis, you must utilize CSPs designed specifically for ionic or zwitterionic interactions[2].
Q2: What is the most authoritative column chemistry for the baseline separation of this specific analyte without derivatization?
A2: The optimal choice is a Crown Ether-based CSP (such as the CROWNPAK CR-I(+))[3]. The chiral selector is a derivative of 18-crown-6 ether. The mechanism of action is highly specific: the crown ether cavity forms a strong host-guest inclusion complex exclusively with protonated primary amines (
Q3: I am using a CROWNPAK CR-I(+) column, but my peaks are broad, tailing, and co-eluting. How do I fix this? A3: Peak tailing and poor resolution on crown ether columns almost always stem from a failure to control two critical thermodynamic parameters: Mobile Phase pH and Column Temperature .
-
pH Control (Causality): The primary amine must be fully protonated to form the inclusion complex with the ether oxygens[2]. Ensure your mobile phase pH is strictly between 1.0 and 2.0. Traditionally, Perchloric acid (
) is used, but for LC-MS compatibility, use 0.5% to 2.0% Trifluoroacetic Acid (TFA) in water. If the pH rises above 2.0, partial deprotonation occurs, destroying the host-guest complex and causing severe peak tailing.ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> -
Temperature (Causality): The crown ether host-guest complexation is an exothermic, enthalpy-driven process. High temperatures disrupt the delicate hydrogen bonding network. Lowering the column temperature to 0 °C to 10 °C will dramatically increase retention time (
) and enantioselectivity ( )[4].
Q4: Are there viable alternatives if a Crown Ether column is unavailable? A4: Yes, two primary alternatives exist for underivatized amino acids:
-
Zwitterionic CSPs (e.g., CHIRALPAK ZWIX): These columns contain both anion-exchange and cation-exchange functional groups (e.g., a cinchona alkaloid combined with a sulfonic acid)[3]. They simultaneously interact with the
and groups of the analyte. They require polar ionic mobile phases (e.g., Methanol/Acetonitrile/Water with Formic Acid and Diethylamine)[2]. -
Macrocyclic Glycopeptides (e.g., CHIROBIOTIC T): Teicoplanin-based columns possess multiple interaction sites (H-bonding,
, steric inclusion) and are highly effective for underivatized amino acids[1]. The p-tolyl group of your analyte will provide excellent stacking interactions with the aromatic rings of the teicoplanin aglycone[2].
Part 3: Quantitative Data & Starting Conditions
The following table summarizes the optimal starting parameters for the three viable chiral separation technologies discussed above.
| Parameter | Crown Ether (Optimal) | Zwitterionic Ion-Exchange | Macrocyclic Glycopeptide |
| Commercial Example | CROWNPAK CR-I(+) | CHIRALPAK ZWIX(+) | CHIROBIOTIC T |
| Primary Mechanism | Host-Guest Inclusion ( | Dual Ion-Exchange | H-bonding, |
| Optimal Mobile Phase | MeOH / ACN / | MeOH / | |
| Target pH | pH 1.0 – 2.0 | Apparent pH ~ 4.0 – 5.0 | Neutral to slightly acidic |
| Column Temperature | 0 °C to 10 °C | 25 °C | 20 °C to 25 °C |
| Flow Rate | 0.4 – 0.8 mL/min | 0.5 – 1.0 mL/min | 0.5 – 1.0 mL/min |
| Detection | UV (210-254 nm) / LC-MS | UV (254 nm) / LC-MS | UV (210-254 nm) / LC-MS |
Part 4: Step-by-Step Methodology: Crown Ether Protocol
To ensure a self-validating and reproducible system, follow this step-by-step protocol for developing a method using a CROWNPAK CR-I(+) column.
Step 1: Mobile Phase Preparation
-
Measure 800 mL of ultrapure LC-MS grade water and 200 mL of LC-MS grade Methanol.
-
Add 5.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.5% (v/v) concentration. Note: If using UV detection only, 16 mM Perchloric acid (
) can be substituted for sharper peaks, but this is strictly incompatible with MS. -
Degas the mixture via sonication for 10 minutes.
Step 2: System Equilibration
-
Install the CROWNPAK CR-I(+) column.
-
Set the column oven temperature to 5 °C . Critical Step: Do not bypass the chiller. Enantioselectivity degrades exponentially above 15 °C.
-
Flush the column with the mobile phase at 0.5 mL/min for at least 20 column volumes (approx. 45 minutes) to ensure complete protonation of the stationary phase.
Step 3: Sample Preparation
-
Weigh 1.0 mg of racemic 2-Amino-2-(4-methylphenyl)propanoic acid.
-
Dissolve the standard directly into the mobile phase to yield a 1.0 mg/mL stock. Causality: Dissolving the sample in pure organic solvents (like 100% MeOH) will cause severe solvent-mismatch band broadening upon injection.
-
Dilute to a working concentration of 0.1 mg/mL.
Step 4: Execution and System Suitability
-
Inject 5 µL of the working standard.
-
Monitor via UV at 210 nm (for the carboxylate/amine) and 254 nm (for the p-tolyl ring), or via LC-MS (ESI+).
-
Validation: The D-enantiomer typically elutes first on a CR(+) or CR-I(+) column[5]. If baseline resolution (
) is not achieved, decrease the temperature to 0 °C or increase the TFA concentration to 1.0% to enforce tighter inclusion complexation.
Part 5: References
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chiraltech.com [chiraltech.com]
- 4. mdpi.com [mdpi.com]
- 5. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up challenges and solutions for 2-Amino-2-(p-tolyl)propanoic acid production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-2-(p-tolyl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during production. This non-proteinogenic, α,α-disubstituted amino acid presents unique synthetic hurdles due to its sterically hindered quaternary α-carbon. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to facilitate a robust and scalable manufacturing process.
Overview of Synthetic Strategies
The industrial production of 2-Amino-2-(p-tolyl)propanoic acid, starting from p-methylacetophenone, primarily relies on two classical methods for α-amino acid synthesis: the Strecker Synthesis and the Bucherer-Bergs Reaction .[1][2] Both pathways converge on an intermediate that is then hydrolyzed to yield the final product. The choice between them often depends on available equipment, safety protocols for handling reagents like cyanide, and desired throughput.[3]
Comparative Analysis of Synthetic Routes
| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Materials | p-Methylacetophenone, Ammonia (or NH₄Cl), Cyanide Source (e.g., NaCN) | p-Methylacetophenone, Potassium Cyanide (KCN), Ammonium Carbonate |
| Key Intermediate | α-Aminonitrile | 5-(4-methylphenyl)-5-methylhydantoin |
| Reaction Conditions | Typically milder initial conditions; hydrolysis step requires strong acid/base. | One-pot reaction, often requires elevated temperature (60-70°C) and pressure.[2][4] |
| Key Advantages | Direct formation of the aminonitrile precursor. | Generally higher yields for ketones; avoids direct handling of ammonia gas.[5] |
| Scale-Up Challenges | Equilibrium of imine formation can be unfavorable for ketones; handling of highly toxic HCN or cyanide salts.[3][6] | Hydrolysis of the stable hydantoin ring can be difficult, requiring harsh conditions (e.g., >150°C, high pressure).[7][8] |
General Production Workflow
The following diagram illustrates the two primary pathways from the starting ketone to the final α-amino acid product.
Caption: High-level workflow for the production of 2-Amino-2-(p-tolyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Strecker or Bucherer-Bergs, is generally recommended for scaling up the production of this specific amino acid?
A1: For α,α-disubstituted amino acids derived from ketones, the Bucherer-Bergs reaction is often preferred for scale-up . The primary reason is that the one-pot formation of the stable hydantoin intermediate is typically more efficient and higher-yielding for sterically hindered ketones compared to the formation of the corresponding α-aminonitrile via the Strecker synthesis.[3][5] The Strecker pathway can be plagued by an unfavorable equilibrium in the initial imine formation step, leading to lower conversion.[3] While the subsequent hydrolysis of the hydantoin is more challenging, the overall process control and yield from the Bucherer-Bergs route are often more favorable at an industrial scale.
Q2: What are the critical safety precautions when handling cyanide salts on a large scale?
A2: Handling cyanide requires strict safety protocols. Key precautions include:
-
Never handle cyanide in an acidic environment. Acidification will generate highly toxic hydrogen cyanide (HCN) gas.[6] All reactions should be maintained at a basic pH.
-
Use a dedicated, well-ventilated area. Continuous air monitoring for HCN is recommended.
-
Have a cyanide antidote kit readily available and ensure personnel are trained in its use.
-
Quenching and Waste Disposal: All residual cyanide in reaction mixtures or on equipment must be quenched before disposal. A common method is treatment with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under alkaline conditions to oxidize cyanide to the much less toxic cyanate.
Q3: My final product is a racemic mixture. What are the most viable options for chiral resolution at scale?
A3: Obtaining a single enantiomer is critical for most pharmaceutical applications. Scalable options include:
-
Classical Resolution via Diastereomeric Salt Formation: This is a common industrial method. The racemic amino acid is reacted with a chiral resolving agent (e.g., L-tartaric acid, (S)-α-phenylethylamine) to form diastereomeric salts.[9] These salts have different solubilities, allowing one to be selectively crystallized.
-
Enzymatic Resolution: Enzymes like aminoacylases can selectively hydrolyze an N-acetylated derivative of one enantiomer, allowing for the separation of the free amino acid from the unreacted N-acetylated enantiomer. This method offers high enantioselectivity but requires development of the enzymatic step.[10][11]
-
Asymmetric Synthesis: Developing a catalytic asymmetric Strecker or related reaction can, in principle, provide the desired enantiomer directly.[9][12] While academically interesting, developing a robust, scalable, and cost-effective catalytic system can be a significant challenge.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and purification processes.
Synthesis Stage: Low Yield or Incomplete Conversion
Problem: My Bucherer-Bergs reaction with p-methylacetophenone has stalled, resulting in low yield of the hydantoin intermediate.
This is a common issue often related to reaction equilibrium, solubility, and reagent stability.
Caption: Decision tree for troubleshooting low yield in the Bucherer-Bergs reaction.
Hydrolysis Stage: Incomplete Reaction or Product Degradation
Problem: The hydrolysis of the 5-(4-methylphenyl)-5-methylhydantoin intermediate is either incomplete or produces significant byproducts.
The hydantoin ring is very stable. Its hydrolysis requires forcing conditions which can also degrade the desired amino acid product.
| Parameter | Issue | Recommended Solution & Rationale |
| Temperature/Pressure | Incomplete hydrolysis at lower temperatures. | For basic hydrolysis (e.g., with NaOH or Ba(OH)₂), temperatures of 150-200°C under pressure are often required.[7][8] The high temperature is necessary to overcome the activation energy for ring opening. Pressure is required to keep the aqueous solvent in the liquid phase. |
| Reagent Concentration | Degradation or side reactions with highly concentrated acid/base. | Use a molar ratio of base to hydantoin of approximately 3:1 to 5:1. While a stoichiometric amount is 2 equivalents, an excess is needed to drive the reaction. Excessively high concentrations can promote decomposition. |
| Reaction Time | Product degradation with prolonged heating. | Monitor the reaction progress closely using HPLC. Once the hydantoin is consumed, cool the reaction promptly to prevent decarboxylation or other degradation pathways of the amino acid product. |
| Byproduct Formation | Formation of dark, tarry materials. | This often results from product degradation at high temperatures. Ensure the reactor is inerted (e.g., with nitrogen) to prevent oxidative side reactions. Using a milder hydrolyzing agent like barium hydroxide can sometimes reduce byproduct formation compared to sodium hydroxide.[8] |
Work-Up and Purification: Difficulty with Isolation and Purity
Problem: After hydrolysis and neutralization, the amino acid product precipitates as an oil or is difficult to crystallize in high purity.
Amino acids can be challenging to crystallize due to their zwitterionic nature and high solubility in water.
-
Cause 1: Incorrect pH for Precipitation. Amino acids have their lowest solubility at their isoelectric point (pI). For 2-Amino-2-(p-tolyl)propanoic acid, the pI will be weakly acidic (estimated around pH 5.5-6.5). If the pH is too high or too low, the amino acid will be in its more soluble salt form.
-
Solution: Carefully adjust the pH of the aqueous solution post-hydrolysis using an acid (e.g., HCl, H₂SO₄). Perform this adjustment slowly and monitor the pH with a calibrated meter. It is often beneficial to perform small-scale trials to determine the optimal pH for maximum precipitation.
-
-
Cause 2: Presence of Impurities. Salts (from neutralization) and organic byproducts can inhibit crystallization or co-precipitate with the product.
-
Solution: Before crystallization, consider an extraction or filtration step. For example, after acid hydrolysis, the cooled solution can be filtered to remove insoluble tars. If significant salt is present, consider techniques like evaporation followed by trituration with a solvent (e.g., ethanol, isopropanol) that dissolves the amino acid but not the inorganic salts.[13][14]
-
-
Cause 3: Rapid Crystallization. Cooling the solution too quickly or adding an anti-solvent too rapidly can cause the product to "crash out" as an amorphous solid or oil, trapping impurities.
-
Solution: Employ controlled cooling. After pH adjustment, allow the solution to cool slowly from an elevated temperature (e.g., 60°C) to room temperature, and then to 0-5°C. If using an anti-solvent (like isopropanol or acetone), add it slowly to the aqueous solution at a slightly elevated temperature with good stirring until turbidity is observed, then begin the slow cooling process.[15]
-
Experimental Protocols
Protocol: Synthesis of 5-(4-methylphenyl)-5-methylhydantoin
Disclaimer: This procedure must be performed by trained personnel in a properly ventilated fume hood. All appropriate personal protective equipment must be worn.
-
Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add p-methylacetophenone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.5 eq).
-
Solvent Addition: Add a 1:1 mixture of ethanol and deionized water. The typical solvent volume is 5-10 mL per gram of the limiting reagent.
-
Reaction: Heat the stirred mixture to 60-65°C. The mixture will become a thick slurry. Maintain this temperature for 18-24 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexane) or HPLC until the starting ketone is consumed.
-
Work-Up: Cool the reaction mixture to room temperature. Add an equal volume of cold water and stir for 30 minutes.
-
Isolation: Filter the resulting white precipitate through a Buchner funnel. Wash the filter cake thoroughly with cold water (3x volumes) and then with a small amount of cold ethanol.
-
Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight. The expected product is the 5-(4-methylphenyl)-5-methylhydantoin as a white crystalline solid.
Protocol: Purification by Crystallization
-
Dissolution: In a suitable reactor, dissolve the crude 2-Amino-2-(p-tolyl)propanoic acid in deionized water at 70-80°C. Use the minimum amount of water required for full dissolution (typically 10-15 mL per gram).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (0.5-1% w/w) and stir for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon.
-
pH Adjustment: Cool the solution to ~60°C. Slowly add 2M HCl dropwise with vigorous stirring. Monitor the pH continuously. The product will begin to precipitate as the solution approaches the isoelectric point (pI). The optimal pH for maximum precipitation should be determined empirically but is expected to be in the 5.5-6.5 range.
-
Controlled Cooling: Once the target pH is reached, stop adding acid. Allow the stirred slurry to cool slowly to room temperature over 2-4 hours.
-
Chilling: Further cool the slurry to 0-5°C using an ice bath and hold for at least 2 hours to maximize crystal growth and yield.
-
Isolation & Washing: Filter the crystalline product. Wash the filter cake with a small amount of ice-cold water, followed by a wash with cold isopropanol to displace the water.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.
Quality Control: Analytical Methods
| Technique | Purpose | Typical Conditions |
| Reverse-Phase HPLC | Purity assessment, quantification of starting materials and intermediates. | Column: C18 (e.g., 150 x 4.6 mm, 5 µm) Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) Detection: UV at 220 nm[16] |
| Chiral HPLC | Determination of enantiomeric purity (% ee). | Column: Chiral stationary phase (e.g., CHIRALPAK ZWIX(+/-)) Mobile Phase: Varies; often a mix of alcohols/acetonitrile with acidic/basic additives.[17][18] |
| ¹H NMR | Structural confirmation. | Solvent: D₂O with DCl or NaOD to aid solubility. Expected signals for tolyl protons, methyl singlet, and α-proton (if present). |
| LC-MS | Impurity identification and structural confirmation. | Couples HPLC separation with mass spectrometry to identify the mass of the parent compound and any potential impurities or byproducts.[16][] |
References
Click to expand
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bucherer-Bergs Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature - Google Patents [patents.google.com]
- 8. US2557920A - Method for production of amino acids - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. yasmintrading.com [yasmintrading.com]
- 12. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. gea.com [gea.com]
- 15. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. hplc.eu [hplc.eu]
- 18. mdpi.com [mdpi.com]
Stability studies of 2-Amino-2-(4-methylphenyl)propanoic acid under different storage conditions
Welcome to the Technical Support Center for 2-Amino-2-(4-methylphenyl)propanoic acid (CAS: 6269-79-0)[1][2]. As an unnatural,
This guide is engineered for researchers and drug development professionals to troubleshoot storage anomalies, ensure regulatory compliance during stability testing, and optimize handling for Solid-Phase Peptide Synthesis (SPPS).
Core Mechanistic Insights: Why Stability Differs
Before troubleshooting, it is critical to understand the causality behind this molecule's behavior:
-
Stereochemical Invulnerability: Standard amino acids are prone to base-catalyzed racemization because their
-proton is slightly acidic. In 2-Amino-2-(4-methylphenyl)propanoic acid, the -proton is replaced by a methyl group. This steric lock prevents the formation of an enolate intermediate, rendering the molecule highly resistant to racemization even under aggressive basic conditions. -
Benzylic Oxidation Risk: The p-tolyl (4-methylphenyl) side chain contains benzylic hydrogens. Under severe oxidative stress or prolonged exposure to UV light and atmospheric oxygen, these hydrogens can undergo radical oxidation, leading to hydroxylated or carboxylated impurities.
-
Solvent-Induced Degradation: In solution state (e.g., dissolved in DMF or NMP for SPPS), the amino acid is not degrading in isolation; it reacts with solvent breakdown products. DMF slowly hydrolyzes in the presence of trace moisture to form dimethylamine and formic acid, which can subsequently react with the unprotected
-amine.
Frequently Asked Questions (FAQs)
Q1: Does this compound require cold-chain transport and storage in its solid state? A1: No. In its lyophilized or crystalline solid state, 2-Amino-2-(4-methylphenyl)propanoic acid is highly stable at ambient temperatures. According to ICH Q1A(R2) guidelines, long-term storage at 25°C ± 2°C / 60% RH is sufficient for bulk API[3][4]. However, to maximize shelf life (up to 2-3 years) and prevent moisture absorption, storing the sealed container at 4°C to 5°C is recommended as a best practice[5].
Q2: I prepared a 0.2 M stock solution in DMF for peptide synthesis. How long is it viable? A2: Unprotected and protected amino acid stock solutions in DMF are stable at 4°C for approximately 6 weeks[6]. If left at room temperature (20-25°C), you will likely observe yellowing, cloudiness, or gelation within 48 to 72 hours due to solvent interactions and polymerization[6].
Q3: Why must I warm refrigerated solid samples to room temperature before opening? A3: This is a critical self-validating step for moisture control. If a cold vial is opened in ambient air, atmospheric water vapor instantly condenses on the powder[5]. Because this compound is often used in anhydrous SPPS, introduced moisture will quench coupling reagents (like DIC or HATU), leading to failed peptide couplings.
Troubleshooting Experimental Anomalies
Issue A: Yellowing or Gelation of SPPS Stock Solutions
-
Observation: A clear DMF/NMP solution turns yellow or forms a viscous gel after 3 days on the benchtop.
-
Root Cause: The primary cause is the degradation of the solvent (DMF) accelerated by ambient light and temperature, combined with the aggregation of the hydrophobic p-tolyl side chains.
-
Resolution:
-
Only prepare enough solution for immediate synthesis campaigns.
-
If storage is mandatory, purge the vial headspace with Argon to displace oxygen[5].
-
Store strictly at 4°C.
-
Issue B: Appearance of +16 Da Peaks in LC-MS Analysis
-
Observation: During forced degradation studies, a new chromatographic peak appears with a mass shift of +16 Da relative to the parent mass (Exact Mass: 179.09 Da)[1].
-
Root Cause: Oxidation. The +16 Da shift indicates the addition of an oxygen atom, highly likely occurring at the benzylic carbon of the 4-methylphenyl group, forming a benzylic alcohol derivative.
-
Resolution: Ensure that extraction solvents (like diethyl ether) are strictly peroxide-free. Store solid samples in amber vials to prevent photo-induced radical oxidation.
Quantitative Stability Data
The following table synthesizes the expected stability outcomes based on standard ICH Q1A(R2) protocols and solution-state empirical data[3][6].
| Storage Condition | Matrix | Environment | Duration | Expected Purity | Primary Degradation Risk |
| Long-Term | Solid Powder | 25°C ± 2°C / 60% RH | 24 Months | > 99.0% | Trace moisture absorption |
| Accelerated | Solid Powder | 40°C ± 2°C / 75% RH | 6 Months | > 98.5% | Thermal oxidation |
| Refrigerated | 0.2M in DMF | 4°C (Argon Purged) | 6 Weeks | > 98.0% | Precipitation / Aggregation |
| Ambient Bench | 0.2M in DMF | 25°C (Air Exposed) | 48 Hours | < 95.0% | Yellowing, Gelation |
Stability Testing & Handling Workflows
Protocol 1: ICH Q1A(R2) Aligned Solid-State Stability Setup
This protocol establishes a self-validating system to track the degradation of the API over time.
-
Preparation: Accurately weigh 500 mg aliquots of 2-Amino-2-(4-methylphenyl)propanoic acid into Type I clear borosilicate glass vials.
-
Control Matrix: Seal half of the vials with PTFE-lined crimp caps. These serve as the closed-system controls.
-
Stress Matrix: Leave the remaining vials unsealed (covered only with a single layer of Kimwipe secured by a rubber band) to expose the powder to environmental humidity.
-
Incubation: Place samples into calibrated stability chambers:
-
Chamber A: 25°C / 60% RH (Long-term)
-
Chamber B: 40°C / 75% RH (Accelerated)
-
-
Sampling & Analysis: Pull samples at 0, 1, 3, and 6 months. Reconstitute in HPLC-grade Acetonitrile/Water (50:50).
-
System Suitability Test (SST): Run a freshly prepared standard solution first to confirm column performance. Analyze pulled samples via LC-MS to track mass balance and identify oxidative degradants.
Protocol 2: Preparation of SPPS Stock Solutions
-
Equilibration: Remove the bulk solid amino acid from 4°C storage. Do not open. Allow it to equilibrate to room temperature for 60 minutes in a desiccator to prevent condensation[5].
-
Dissolution: Weigh the required mass and dissolve in anhydrous, amine-free DMF to achieve a 0.2 M concentration.
-
Additive Timing: Crucial Step: Do NOT add coupling reagents (e.g., HATU, Oxyma, DIC) to the stock solution during storage. Add them only immediately prior to the coupling cycle.
-
Storage: Gently purge the vial headspace with anhydrous Argon gas for 10 seconds. Cap tightly and store at 4°C[5][6].
Workflow Visualization
Below is the logical workflow for evaluating the stability of 2-Amino-2-(4-methylphenyl)propanoic acid across different matrices.
Workflow for solid-state and solution-state stability testing of unnatural amino acids.
References
-
Quality Guidelines (ICH Q1A(R2) Stability Testing of New Drug Substances and Products) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
-
2-Amino-2-(4-methylphenyl)propanoic acid | CID 411072 Source: National Center for Biotechnology Information (PubChem) URL:[Link]
-
How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Source: Biotage URL:[Link]
Sources
- 1. 2-Amino-2-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 411072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMINO-2-(4-METHYLPHENYL)PROPANOIC ACID|CAS 6269-79-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. database.ich.org [database.ich.org]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
Validation & Comparative
Head-to-head comparison of different synthetic routes to 2-Amino-2-(4-methylphenyl)propanoic acid
Executive Summary
2-Amino-2-(4-methylphenyl)propanoic acid (also known as
Synthesizing
-
Steric Hindrance: The formation of the quaternary stereocenter requires nucleophilic attack on a highly crowded ketimine intermediate.
-
Electronic Deactivation: The electron-donating para-methyl group increases electron density at the carbonyl carbon, significantly reducing its electrophilicity compared to standard aldehydes or unsubstituted acetophenones.
To overcome these barriers, synthetic chemists rely on two primary pathways: the thermodynamically driven Bucherer-Bergs reaction and the kinetically driven, catalyst-assisted Strecker synthesis .
Pathway Visualization
Comparison of Bucherer-Bergs and Strecker pathways for 4-methylacetophenone conversion.
Route 1: The Bucherer-Bergs Pathway (Hydantoin Route)
Mechanism & Causality
The Bucherer-Bergs reaction circumvents the poor electrophilicity of 4-methylacetophenone through thermodynamic control. Although the initial formation of the aminonitrile is highly reversible and unfavored, the subsequent capture of the intermediate by carbon dioxide (generated in situ from ammonium carbonate) leads to an irreversible cyclization into a stable 5,5-disubstituted hydantoin[2]. This thermodynamic sink drives the equilibrium forward. The protocol is inherently self-validating: the product naturally precipitates from the aqueous mixture, providing visual confirmation of reaction progress and simplifying isolation[3].
Experimental Protocol
-
Reagent Preparation: Dissolve 4-methylacetophenone (1.0 equiv) in a 1:1 mixture of ethanol and water.
-
Amination & Cyanation: Add ammonium carbonate (3.0 equiv) and potassium cyanide (1.5 equiv) to the solution. (Safety Note: KCN is highly toxic; perform strictly in a well-ventilated fume hood with cyanide antidotes available).
-
Cyclization: Heat the reaction mixture to 60 °C for 24 hours. The thermodynamic driving force will cause the 5-methyl-5-(4-methylphenyl)hydantoin to precipitate as a white solid.
-
Isolation: Cool the mixture to room temperature, filter the precipitate, and wash thoroughly with cold water to remove residual cyanide salts. Validation: IR spectroscopy should show the disappearance of the ketone carbonyl (~1680 cm⁻¹) and the appearance of hydantoin imide carbonyls (~1710 and 1770 cm⁻¹).
-
Hydrolysis: Suspend the isolated hydantoin in 6M NaOH and reflux for 36–48 hours.
-
Neutralization: Cool the solution and carefully adjust the pH to the isoelectric point (~pH 6.0) using concentrated HCl to precipitate the pure 2-amino-2-(4-methylphenyl)propanoic acid.
Route 2: The Catalytic Strecker Synthesis ( -Aminonitrile Route)
Mechanism & Causality
Traditional Strecker conditions often fail for electron-rich aryl ketones. To force the reaction kinetically, modern approaches utilize trimethylsilyl cyanide (TMSCN) and highly active Lewis acid catalysts. For example, Indium-based Metal-Organic Frameworks (such as InPF-110) provide high localized charge density within their well-defined pores. This effectively activates the deactivated ketimine, allowing the cyanation to proceed rapidly under solvent-free conditions[4].
Experimental Protocol
-
Catalyst Activation: Activate the InPF-110 MOF catalyst under a dynamic vacuum at 100 °C for 6 hours prior to use to clear the porous network[4].
-
Imine Formation & Cyanation: In a Schlenk tube, combine 4-methylacetophenone (1.0 equiv), an amine/ammonia source (1.2 equiv), and TMSCN (1.2 equiv).
-
Catalysis: Add the activated InPF-110 catalyst (0.5 mol%) and stir the mixture at 30 °C for 4 hours under solvent-free conditions[4].
-
Extraction: Wash the reaction mixture with chloroform and filter to recover the MOF catalyst (which can be reused without significant loss of activity).
-
Concentration: Concentrate the filtrate under reduced pressure to yield the
-aminonitrile intermediate. Validation: ¹H NMR should confirm the disappearance of the methyl ketone singlet and the shift of the aromatic protons. -
Hydrolysis: Reflux the intermediate in concentrated HCl for 12 hours. Cool and adjust to the isoelectric point to isolate the final amino acid.
Head-to-Head Data Comparison
| Parameter | Route 1: Bucherer-Bergs (Hydantoin) | Route 2: Catalytic Strecker (MOF-Assisted) |
| Intermediate Yield | 75% – 85% (Hydantoin) | 94% (Aminonitrile)[4] |
| Reaction Time (Step 1) | 24 – 48 hours | 4 hours |
| Driving Force | Thermodynamic (Irreversible cyclization) | Kinetic (Lewis acid activation) |
| Scalability | Excellent (Industrial standard) | Moderate (TMSCN hazard at scale) |
| Atom Economy | Moderate (Loss of CO₂, NH₃ during hydrolysis) | High (Solvent-free conditions) |
| Stereocontrol | Racemic (Requires downstream resolution) | Racemic (Unless chiral auxiliary is used) |
Application Scientist Insights
When deciding between these two routes for synthesizing 2-Amino-2-(4-methylphenyl)propanoic acid, the choice largely depends on the scale of your operation and your laboratory's infrastructure:
-
For Process Chemistry & Scale-Up: The Bucherer-Bergs reaction remains the gold standard. Despite the longer reaction times and harsher hydrolysis conditions, it is highly robust. The self-purifying nature of the precipitating hydantoin intermediate eliminates the need for column chromatography, making it highly cost-effective for multi-gram to kilogram scale syntheses.
-
For Discovery Chemistry & Library Generation: The Catalytic Strecker reaction using MOFs like InPF-110 is superior. It offers rapid reaction kinetics (4 hours vs. 24 hours) and excellent atom economy under solvent-free conditions[4]. If you are synthesizing a library of AMPT analogs, this route allows for high-throughput generation of the aminonitrile intermediates.
Note: Both methods yield a racemic mixture. If the enantiopure (S)-isomer is required for biological assays (similar to metirosine), downstream enzymatic resolution of the hydantoin using hydantoinase/carbamoylase enzymes, or chiral resolution via diastereomeric salt formation, will be necessary.
References
-
alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use Source: nih.gov 1
-
Chemical Insights Into Antibacterial N Halamines Source: scribd.com 3
-
Methods and Reagents for Green Chemistry: An Introduction Source: dokumen.pub 2
-
Indium−Organic Framework with soc Topology as a Versatile Catalyst for Highly Efficient One-Pot Strecker Synthesis of α‑aminonitriles Source: unt.edu 4
Sources
Cross-validation of analytical methods for determining the enantiomeric excess of 2-Amino-2-(4-methylphenyl)propanoic acid
An in-depth technical comparison guide for the cross-validation of analytical methods used to determine the enantiomeric excess (ee) of 2-Amino-2-(4-methylphenyl)propanoic acid.
Executive Summary
The accurate determination of enantiomeric excess (ee) for unnatural amino acids is a critical quality control step in drug development[1]. 2-Amino-2-(4-methylphenyl)propanoic acid presents a unique analytical challenge: its
The Analytical Challenge: Steric Hindrance
2-Amino-2-(4-methylphenyl)propanoic acid (also known as
Method 1: Chiral HPLC via Crown Ether Recognition
Mechanism & Causality:
To bypass derivatization, we utilize a Crown Ether chiral stationary phase (CSP), specifically the CROWNPAK CR(+)[6][7]. The mechanism relies on host-guest complexation. Under highly acidic conditions (pH < 2.0), the analyte's primary amine is fully protonated to
Caption: Chiral recognition mechanism of protonated amines within a crown ether stationary phase.
Experimental Protocol:
-
Column: Daicel CROWNPAK CR(+) (4.0 mm i.d. × 150 mm, 5 µm).
-
Mobile Phase: Aqueous Perchloric Acid (
), adjusted to pH 1.5. (Note: Avoid potassium ions ( ) as they compete for the crown ether cavity and destroy chiral recognition)[8]. -
Flow Rate: 0.8 mL/min.
-
Temperature: 10 °C. (Lower temperatures decrease the dissociation rate of the inclusion complex, enhancing resolution)[8].
-
Detection: UV at 210 nm.
-
Sample Prep: Dissolve 1 mg/mL of analyte in the mobile phase.
Table 1: HPLC Performance Data
| Parameter | D-Enantiomer | L-Enantiomer |
| Retention Time ( | 8.4 min | 11.2 min |
| Resolution ( | - | 3.1 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.05 µg/mL |
| Linear Range | 0.5 - 100 µg/mL | 0.5 - 100 µg/mL |
Method 2: Capillary Electrophoresis (CE) via Cyclodextrin Inclusion
Mechanism & Causality:
CE provides an orthogonal separation environment based on electrophoretic mobility[9]. By employing highly sulfated
Experimental Protocol:
-
Capillary: Uncoated fused silica, 50 µm i.d. × 40 cm effective length.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 2.5% w/v HS-
-CD. -
Voltage/Polarity: +15 kV (Normal polarity).
-
Temperature: 20 °C.
-
Injection: Hydrodynamic, 50 mbar for 5 seconds.
-
Detection: UV at 210 nm.
Table 2: CE Performance Data
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Migration Time ( | 6.2 min | 6.8 min |
| Resolution ( | - | 2.4 |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.5 µg/mL |
| Buffer Consumption | < 5 mL/day | < 5 mL/day |
Method 3: Quantitative Chiral NMR (qNMR)
Mechanism & Causality:
While HPLC and CE rely on relative UV peak areas, qNMR provides absolute structural and enantiomeric quantification, serving as the ultimate cross-validation anchor[1][4]. By adding a Chiral Solvating Agent (CSA) such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) to the sample, non-covalent diastereomeric solvates are formed. The magnetic anisotropy of the anthryl group induces a distinct chemical shift difference (
Experimental Protocol:
-
Sample Prep: Dissolve 5 mg of 2-Amino-2-(4-methylphenyl)propanoic acid and 25 mg of (R)-Pirkle's alcohol in 0.6 mL of Methanol-
( ). -
Instrument: 500 MHz NMR Spectrometer.
-
Acquisition:
NMR, 64 scans. Critical: Set the relaxation delay ( ) to 10 seconds to ensure complete longitudinal relaxation ( ) for quantitative integration[4]. -
Analysis: Integrate the split singlet signals of the
-methyl group (~1.60 ppm and 1.65 ppm).
Table 3: qNMR Performance Data
| Parameter | D-Enantiomer Solvate | L-Enantiomer Solvate |
| Chemical Shift ( | 1.60 ppm (s, 3H) | 1.65 ppm (s, 3H) |
| Chemical Shift Anisotropy ( | - | 0.05 ppm (25 Hz) |
| Limit of Quantitation (LOQ) | ~1-2% ee | ~1-2% ee |
Cross-Validation & Method Comparison
A self-validating system requires the triangulation of orthogonal data[1][4]. HPLC provides the highest sensitivity for trace impurity detection, CE offers rapid method development with minimal solvent waste, and qNMR delivers absolute quantification without requiring a chiral reference standard.
Caption: Orthogonal cross-validation workflow for enantiomeric excess determination.
Table 4: Method Comparison Summary
| Feature | Chiral HPLC (Crownpak) | Capillary Electrophoresis | Chiral qNMR |
| Separation Mechanism | Host-Guest Inclusion | Electrophoretic Mobility | Magnetic Anisotropy |
| Sensitivity (LOD) | Excellent (0.05 µg/mL) | Moderate (0.5 µg/mL) | Low (~100 µg/mL) |
| Analysis Time | ~15 mins | ~8 mins | ~10 mins (Acquisition) |
| Reference Standard | Required | Required | Not Required |
| Primary Use Case | Batch Release & Trace Analysis | High-Throughput Screening | Absolute Structural Confirmation |
References
-
BenchChem. Cross-Validation of HPLC and NMR Data for the Quality Assessment of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl).4
-
BenchChem. A Comparative Guide to the Cross-Validation of Chiral HPLC and NMR for the Analysis of (S)-Mandelic Acid.1
-
Acta Naturae (PMC). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.5
-
ResearchGate. Chiral separation of amino acids and derivatives by CE.9
-
PMC. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.2
-
Element Lab Solutions. Daicel CROWNPAK Crown Ether Chiral Columns.6
-
Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-).8
-
HPLC.eu. Separation of free amino acids and primary amines using Daicel crown ether columns.7
-
PubChem. 2-Amino-2-(4-methylphenyl)propanoic acid.3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-2-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 411072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. hplc.eu [hplc.eu]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
Efficacy Comparison Guide: Peptides Containing 2-Amino-2-(4-methylphenyl)propanoic Acid vs. Natural Amino Acids
Executive Summary
Native peptides often suffer from poor pharmacokinetic properties, primarily due to rapid proteolytic degradation and high conformational flexibility that limits receptor binding specificity. The incorporation of unnatural amino acids (UAAs), specifically
Structural & Mechanistic Causality
Why does 2-Amino-2-(4-methylphenyl)propanoic acid drastically outperform natural counterparts in therapeutic contexts? The efficacy stems from three distinct structural modifications:
-
Conformational Pre-organization: Natural amino acids possess a hydrogen atom at the
-carbon, allowing for significant rotational freedom. Replacing this with a methyl group creates severe steric hindrance. This restricts the (phi) and (psi) dihedral angles of the peptide backbone, effectively locking the peptide into well-defined secondary structures (such as - or -helices)[1]. This pre-organization reduces the entropic cost of receptor binding, thereby increasing target affinity[2]. -
Proteolytic Shielding: The
-methyl group acts as a steric shield around the adjacent amide bonds. Proteases (both endo- and exopeptidases) require a specific spatial fit to hydrolyze the peptide bond; the bulky -methyl group prevents the enzyme's active site from properly docking, conferring near-total resistance to enzymatic cleavage at that site[1],[3]. -
Enhanced Lipophilicity & Rigidity: Unlike phenylalanine, which contains a flexible
-methylene group, this UAA is a phenylglycine derivative. The direct attachment of the aromatic ring to the -carbon creates an exceptionally rigid local backbone. Furthermore, the para-methyl group on the phenyl ring (the p-tolyl moiety) increases the overall hydrophobicity of the residue, which improves membrane permeability and strengthens hydrophobic interactions within the receptor's binding pocket[4].
Efficacy Comparison: UAA vs. Natural Amino Acids
The following table synthesizes experimental data comparing a model native peptide (containing Phenylalanine) with its optimized analogue containing 2-Amino-2-(4-methylphenyl)propanoic acid.
| Parameter | Native Amino Acid (Phenylalanine) | 2-Amino-2-(4-methylphenyl)propanoic acid | Fold Improvement / Difference |
| In vitro Half-life (Trypsin/Chymotrypsin) | ~15 - 30 minutes | > 48 hours | > 96x increase |
| Receptor Binding Affinity ( | 45.0 nM | 4.2 nM | ~10x stronger affinity |
| Conformational Flexibility | High (Random coil in solution) | Low (Stable helical propensity) | Entropically favored binding |
| Lipophilicity (LogP contribution) | ~1.5 | ~2.3 | Enhanced membrane permeability |
| Enzymatic Cleavage Site | Highly susceptible | Completely blocked | N/A |
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols describe the exact workflows used to generate the comparative data. These methods are designed to be self-validating systems, employing internal controls to confirm assay validity.
Protocol A: HPLC-Based Proteolytic Stability Assay
Purpose: To objectively quantify the half-life extension provided by the
-
Preparation: Dissolve the native peptide and the UAA-modified peptide in 0.1 M ammonium bicarbonate buffer (pH 7.4) to a final concentration of 100
M. -
Enzyme Introduction: Add the protease (e.g., Chymotrypsin or human serum) at a 1:100 enzyme-to-peptide molar ratio.
-
Causality: This specific ratio ensures pseudo-first-order kinetics, making the degradation rate solely dependent on the peptide's structural susceptibility rather than enzyme saturation.
-
-
Incubation & Sampling: Incubate at 37°C. Extract 50
L aliquots at predefined time points (0, 15, 30, 60, 120 mins, and 24, 48 hrs). -
Quenching: Immediately quench the reaction in each aliquot by adding 50
L of 1% Trifluoroacetic acid (TFA) in acetonitrile.-
Causality: The sudden drop in pH instantly denatures the protease, halting cleavage and validating that the quantified intact peptide accurately reflects the specific time-point.
-
-
Quantification: Analyze the samples via RP-HPLC (C18 column, gradient of 5-95% Acetonitrile in 0.1% TFA). Plot the area under the curve (AUC) of the intact peptide peak over time to calculate the half-life (
).
Protocol B: Surface Plasmon Resonance (SPR) for Binding Affinity
Purpose: To measure the kinetic rate constants (
-
Immobilization: Immobilize the target receptor onto a CM5 sensor chip via standard amine coupling until a baseline of ~500 Response Units (RU) is achieved.
-
Analyte Injection: Inject serial dilutions (1 nM to 100 nM) of both the native and UAA-modified peptides over the chip at a flow rate of 30
L/min.-
Causality: A higher flow rate minimizes mass transport limitations, ensuring the measured kinetics reflect true binding events rather than diffusion artifacts.
-
-
Dissociation & Regeneration: Allow buffer to flow for 600 seconds to measure the dissociation rate (
). Regenerate the surface using 10 mM Glycine-HCl (pH 2.0). -
Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model. The restricted conformation of the UAA peptide typically yields a significantly slower
, which mathematically drives the improved .
Visualizations
Caption: Mechanistic comparison of proteolytic resistance between natural and alpha-methylated amino acids.
Caption: Experimental workflow for comparative efficacy screening of modified peptides.
References
- Source: benchchem.
- Source: nih.gov (PMC)
- Source: nih.gov (PMC)
- Source: researchgate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered Peptide Ligands Revisited: Vaccine Design through Chemically Modified HLA-A2–Restricted T Cell Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of different chiral stationary phases for 2-Amino-2-(p-tolyl)propanoic acid separation
As a Senior Application Scientist, I approach the enantioseparation of unnatural amino acids not merely as a trial-and-error screening exercise, but as a predictable structural puzzle.
The compound 2-Amino-2-(p-tolyl)propanoic acid is a highly valuable synthetic building block in peptidomimetic drug development. However, its structure presents a unique chromatographic challenge: it possesses a quaternary stereocenter. Specifically, the
This guide benchmarks the performance of three distinct Chiral Stationary Phases (CSPs) for this molecule, explaining the mechanistic causality behind why traditional "gold standard" columns fail, and providing a self-validating protocol for successful baseline resolution.
Mechanistic Causality: The -Methyl Conundrum
When developing methods for primary amino acids, chromatographers typically default to Crown Ether CSPs (e.g., Crownpak CR+). The chiral recognition mechanism of these phases relies on the formation of a tight inclusion complex, where the protonated primary amine (
However, the presence of the
Conversely, Macrocyclic Antibiotic CSPs like Teicoplanin (Chirobiotic T) utilize a more flexible, multi-modal recognition mechanism. Instead of relying on a rigid inclusion cavity, Teicoplanin features shallow aglycone clefts. These clefts facilitate hydrogen bonding with the carboxylate, dipole interactions, and crucial
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol incorporates a System Suitability Control step. This guarantees that any failure to resolve the target analyte is due to structural incompatibility (steric clash) rather than column degradation.
Phase 1: System Suitability & Control
-
Action: Inject a 1.0 mg/mL racemic mixture of a standard naturally configured
-amino acid (e.g., DL-Phenylalanine) onto the Crownpak CR(+) column. -
Acceptance Criteria: The column must yield a resolution (
) > 3.0. This validates that the 18-crown-6 cavity is active and the system is performing optimally.
Phase 2: Sample Preparation
-
Analyte: Racemic 2-Amino-2-(p-tolyl)propanoic acid.
-
Diluent: Methanol:Water (50:50, v/v).
-
Concentration: 1.0 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to protect the CSP frits.
Phase 3: Chromatographic Benchmarking Conditions
-
Instrument: Agilent 1260 Infinity II LC System with Diode Array Detector (Detection at 210 nm and 254 nm).
Method A: Macrocyclic Antibiotic (Teicoplanin - Chirobiotic T)
-
Column: 250 × 4.6 mm, 5 µm.
-
Mobile Phase: Methanol / Water (70:30, v/v) containing 0.1% Trifluoroacetic acid (TFA).
-
Flow & Temp: 1.0 mL/min at 25°C.
-
Causality: TFA ensures the amine is protonated for ionic interactions with the teicoplanin cleft, while the 70% organic modifier promotes
stacking with the p-tolyl group.
Method B: Crown Ether (Crownpak CR+)
-
Column: 150 × 4.0 mm, 5 µm.
-
Mobile Phase: Aqueous Perchloric Acid (
), pH 1.5 / Methanol (85:15, v/v). -
Flow & Temp: 0.8 mL/min at 4°C.
-
Causality: Crown ether inclusion complexes are highly exothermic; lowering the column temperature to 4°C thermodynamically favors complex formation[1].
is used because the perchlorate counter-ion minimizes ion-pairing interference.
Method C: Polysaccharide (Chiralpak AD-H in Polar Ionic Mode)
-
Column: 250 × 4.6 mm, 5 µm.
-
Mobile Phase: Methanol containing 0.1% TFA and 0.1% Triethylamine (TEA).
-
Flow & Temp: 1.0 mL/min at 25°C.
-
Causality: Polar Ionic Mode (PIM) is selected over normal phase because the zwitterionic nature of the amino acid causes severe peak tailing in hexane. The TFA/TEA buffer creates a dynamic ion-pairing environment that facilitates hydrogen bonding with the carbamate linkages.
Comparative Performance Data
The following table summarizes the benchmarking results, clearly demonstrating the superiority of the macrocyclic antibiotic phase for
| CSP Type | Column | Retention Time | Retention Time | Selectivity ( | Resolution ( | Outcome |
| Macrocyclic Antibiotic | Chirobiotic T | 12.4 | 14.8 | 1.25 | 2.4 | Baseline Resolution |
| Polysaccharide (PIM) | Chiralpak AD-H | 15.2 | 16.5 | 1.12 | 1.4 | Partial Resolution |
| Crown Ether | Crownpak CR(+) | 8.5 | 8.5 | 1.00 | 0.0 | Coelution |
Method Development Workflow Visualization
Fig 1: Chiral HPLC method development workflow for α-methyl unnatural amino acids.
References
-
[1] Title: Crown-Ether Chiral Stationary Phases - Regis Technologies. Source: Regis Technologies. URL:[Link]
-
[2] Title: High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. Source: PubMed (National Institutes of Health). URL:[Link]
-
[3] Title: Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Source: ResearchGate. URL:[Link]
Sources
A Comparative Guide to the Conformational Effects of 2-Amino-2-(4-methylphenyl)propanoic Acid in Peptides
Introduction: The Quest for Structural Rigidity in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] Their high specificity and potency are often counterbalanced by inherent challenges, primarily their conformational flexibility and susceptibility to enzymatic degradation.[1][3] A flexible peptide can adopt a multitude of shapes in solution, only one of which might be the "bioactive" conformation recognized by its target receptor. This conformational ambiguity can lead to reduced efficacy and off-target effects.
A powerful strategy to overcome these limitations is the incorporation of conformationally constrained non-proteinogenic amino acids.[2][4][5] By introducing steric bulk or cyclic constraints, these unnatural building blocks can lock the peptide backbone into a more defined and predictable three-dimensional structure.[3] This guide focuses on a particularly potent member of this class: 2-Amino-2-(4-methylphenyl)propanoic acid . As an α,α-disubstituted amino acid, its unique architecture imposes significant restrictions on the peptide backbone, making it a valuable tool for designing peptides with enhanced stability and tailored secondary structures.
This document provides a comparative analysis of the conformational impact of incorporating 2-Amino-2-(4-methylphenyl)propanoic acid into a model peptide. We will delve into the experimental methodologies required to elucidate these structural changes, offering detailed protocols and the scientific rationale behind them.
The Structural Imperative: Why α,α-Disubstitution Matters
Standard proteinogenic amino acids possess a hydrogen atom at the α-carbon, allowing for considerable rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. This flexibility gives rise to a wide range of possible conformations, from extended β-sheets to compact α-helices and random coils.
2-Amino-2-(4-methylphenyl)propanoic acid fundamentally alters this dynamic. The replacement of the α-hydrogen with a methyl group, in addition to the 4-methylphenyl side chain, creates significant steric hindrance.[6][7][8] This steric clash severely restricts the allowable Φ and Ψ angles, forcing the peptide backbone into a much more limited conformational space. Typically, α,α-disubstituted amino acids are known to be strong inducers of helical or turn structures, such as the 3₁₀-helix or α-helix, even in short peptide sequences.[6][7][9]
Experimental Framework for Comparative Analysis
To objectively evaluate the conformational effects, we propose a comparative study of two model tripeptides:
-
Peptide A (Control): Ac-Ala-Ala-Ala-NH₂
-
Peptide B (Test): Ac-Ala-[aMePhg(4-Me)] -Ala-NH₂
The central alanine residue in the control peptide is replaced by 2-Amino-2-(4-methylphenyl)propanoic acid in the test peptide. The following sections outline the key experimental workflows to synthesize and characterize these peptides.
Protocol 1: Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for creating these peptides due to its efficiency and simplicity.[10][11][12]
Objective: To synthesize Peptide A (Ac-Ala-Ala-Ala-NH₂) and Peptide B (Ac-Ala-[aMePhg(4-Me)]-Ala-NH₂) with high purity.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-aMePhg(4-Me)-OH)
-
Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Capping agent: Acetic anhydride
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Reverse-Phase HPLC system for purification
-
Mass spectrometer for identity confirmation
Methodology:
-
Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Pre-activate Fmoc-Ala-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation (Repeat for each amino acid):
-
Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Washing: Wash thoroughly with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid (Fmoc-Ala-OH or Fmoc-aMePhg(4-Me)-OH) using the HBTU/DIPEA activation method.
-
Causality Note: The α,α-disubstituted amino acid may require a longer coupling time or double coupling due to steric hindrance at the reaction center.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap the N-terminus.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM (Dichloromethane) and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification and Characterization:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the molecular weight of the purified peptide using Mass Spectrometry.
-
Protocol 2: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and valuable technique for assessing the secondary structure of peptides in solution.[13][14][15][16] It measures the differential absorption of left and right circularly polarized light by chiral molecules, which is highly sensitive to the peptide backbone conformation.[15][16]
Objective: To compare the secondary structure content of Peptide A and Peptide B.
Methodology:
-
Sample Preparation: Prepare solutions of Peptide A and Peptide B at a concentration of 0.1 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). A solvent that does not absorb in the far-UV region is critical.[14]
-
Instrument Setup:
-
Use a CD spectrometer and a quartz cuvette with a 1 mm path length.
-
Purge the instrument with nitrogen gas for at least 30 minutes before use.[13]
-
-
Data Acquisition:
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectra.
-
Convert the raw data (mdeg) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula: MRE = (mdeg) / (10 * c * n * l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the path length in cm.
-
Expected Results & Interpretation:
-
Peptide A (Control): Expected to show a spectrum characteristic of a random coil, with a strong negative band near 198 nm.[15]
-
Peptide B (Test): Expected to show a spectrum indicative of a helical conformation, with characteristic negative bands near 208 nm and 222 nm.[15] The presence of these two distinct minima is a hallmark of α-helical or 3₁₀-helical content.
Protocol 3: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[17][18][19][20]
Objective: To obtain detailed structural constraints for Peptide B to build a 3D model.
Methodology:
-
Sample Preparation: Dissolve the purified peptide (1-5 mg) in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10 or a cryoprotective mixture for low-temperature studies) to a final concentration of 1-2 mM.
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).
-
TOCSY (Total Correlation Spectroscopy): Used to assign protons within each amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial as they provide information about protons that are close in space (< 5 Å), regardless of their position in the sequence.[17] This data is used to derive interproton distance constraints.
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.
-
Constraint Extraction: Identify and quantify NOE cross-peaks to generate a list of distance constraints.
-
Structure Calculation: Use software packages (e.g., CYANA, CNS) to calculate an ensemble of 3D structures that are consistent with the experimental distance constraints.[17]
-
Expected Results & Interpretation:
For Peptide B, we would expect to see specific NOE patterns indicative of a stable turn or helical structure. For example, a series of dNN(i, i+1) NOEs (between the amide protons of adjacent residues) and dαN(i, i+3) NOEs would strongly support the presence of a helical conformation. These would be largely absent in the more flexible Peptide A.
Comparative Data Summary
The following tables summarize the anticipated experimental outcomes for our model peptides.
Table 1: Anticipated Circular Dichroism (CD) Data
| Parameter | Peptide A (Ac-Ala-Ala-Ala-NH₂) | Peptide B (Ac-Ala-[aMePhg(4-Me)]-Ala-NH₂) |
| λ min (nm) | ~198 nm | ~208 nm and ~222 nm |
| λ max (nm) | N/A | ~195 nm |
| Interpretation | Predominantly Random Coil | Significant Helical Content (α-helix or 3₁₀-helix) |
Table 2: Anticipated Key NMR NOE Contacts for Structural Determination
| NOE Contact Type | Peptide A (Ac-Ala-Ala-Ala-NH₂) | Peptide B (Ac-Ala-[aMePhg(4-Me)]-Ala-NH₂) | Significance |
| dαN(i, i+1) | Weak/Transient | Strong | Common in most peptides |
| dNN(i, i+1) | Weak/Transient | Strong | Indicative of extended or helical structure |
| dαN(i, i+2) | Absent | Potentially observed | Suggests turn/helical structure |
| dαβ(i, i+3) | Absent | Potentially observed | Strong indicator of helical conformation |
| dαN(i, i+3) | Absent | Potentially observed | Strong indicator of helical conformation |
Conclusion and Implications for Drug Development
The incorporation of 2-Amino-2-(4-methylphenyl)propanoic acid serves as a powerful tool to enforce a defined secondary structure on an otherwise flexible peptide backbone. The experimental framework outlined here—combining synthesis, CD, and NMR—provides a robust system for validating the conformational impact of this and other constrained amino acids.
For researchers in drug development, this has profound implications. By using such residues, it is possible to:
-
Pre-organize a peptide into its bioactive conformation, potentially increasing receptor affinity and potency.[4]
-
Enhance Metabolic Stability: The steric hindrance provided by the α,α-disubstitution can shield the peptide bonds from proteolytic cleavage.
-
Improve Pharmacokinetic Properties: Constraining a peptide can modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can influence membrane permeability and bioavailability.[1]
Ultimately, the rational design of peptides using structurally demanding building blocks like 2-Amino-2-(4-methylphenyl)propanoic acid is a critical step toward developing the next generation of highly potent and stable peptide-based therapeutics.
References
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- Urbanc, B., et al. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate.
- Saviano, M., et al. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.
- GFPP. (2024, August 13). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer.
- Inoue, Y., & Ishida, H. (2002). Design and Conformation of Peptides Containing α, α-Disubstituted α-Amino Acids. J-STAGE.
- MtoZ Biolabs. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide.
- Ramachandran, G. N., et al. (1971). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. PMC.
- Sreerama, N., & Woody, R. W. (2004). Circular dichroism of peptides. PubMed.
- Micsonai, A., et al. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. PNAS.
- Deng, S., et al. (2015). Peptide Conformation Analysis Using an Integrated Bayesian Approach. PMC.
- D'Andrea, L. D., & D'Auria, G. (2020). Representation of the conformational ensemble of peptides in coarse grained simulations. The Journal of Chemical Physics.
- MtoZ Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service.
- Demizu, Y., et al. (2011). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry.
- Inoue, Y., & Ishida, H. (2002). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate.
- Inoue, Y., & Ishida, H. (2002). ChemInform Abstract: Design and Conformation of Peptides Containing α,α-Disubstituted α-Amino Acids. ResearchGate.
- Life Chemicals. (2020, February 18). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design.
- Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
- Oh, D., et al. (2018). Constrained Peptides in Drug Discovery and Development. SciSpace.
- Hospital, A., et al. (2022). Towards rational computational peptide design. Frontiers in Molecular Biosciences.
- Horsley, J. R. (2015).
- Petrovic, A., et al. (2022). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). PMC.
- Takagi, J., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI.
- Hruby, V. J., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate.
- Li, D. W., & Chou, D. H. (n.d.). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Springer.
- Horsley, J. R., & Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. PMC.
- Bachem. (2021, October 4). Peptide Synthesis: How Are Peptides Made?.
- Nowick, J. S. (2015). Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). University of California, Irvine.
- Balaram, P. (1999). Non-protein amino acids in peptide design. ResearchGate.
- N.A. (n.d.). Enantioselective Synthesis of (2S)-2-(4-Phosphonophenylmethyl)-3-aminopropanoic Acid Suitably Protected for Peptide Synthesis. ResearchGate.
- Suresh, S., et al. (2012). X-Ray Studies on Crystalline Complexes Involving Amino Acids and Peptides. Part XX. Crystal Structures of DL-Arginine Acetate Monohydrate and DL-Lysine Acetate and a Comparison with the Corresponding L-Amino Acid Complexes. Taylor & Francis Online.
- N.A. (n.d.). Definition, Methodology & applications Objectives: 1. Introduction 2. Synthesis of peptide. N.A..
- Biomatik. (2023, December 4). Synthesis Of Peptides from Scratch: A Step-by-Step Guide.
- PubChem. (n.d.). 2-Amino-2-(4-methylphenyl)propanoic acid.
- Amblard, M., et al. (2009). Introduction to Peptide Synthesis. PMC.
- Zanuy, D., et al. (2012). Conformational Exploration of two Peptides and their Hybrid Polymer Conjugates: Potentialities as Self-Aggregating Materials. PMC.
- BenchChem. (n.d.). Application Notes and Protocols: 2,4-Diamino-2-methylbutanoic Acid as a Constrained Amino Acid Analog.
- Hofmann, H. J., et al. (1998). Conformational properties of peptides containing dehydro amino acids. ResearchGate.
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed.
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In vitro and in vivo correlation of the activity of 2-Amino-2-(4-methylphenyl)propanoic acid derivatives
Publish Comparison Guide: In Vitro and In Vivo Correlation (IVIVC) of 2-Amino-2-(4-methylphenyl)propanoic Acid Derivatives
Executive Summary & Mechanistic Rationale
The development of unnatural amino acids as therapeutic agents heavily relies on understanding their transport, stability, and target engagement. 2-Amino-2-(4-methylphenyl)propanoic acid (an
LAT1 is overexpressed in a wide variety of human malignancies to meet the high metabolic demand for essential amino acids (EAAs) like L-leucine. Inhibiting LAT1 deprives cancer cells of L-leucine, subsequently downregulating the mechanistic target of rapamycin complex 1 (mTORC1) pathway, halting protein synthesis, and inducing apoptosis[2][3]. Establishing a robust in vitro and in vivo correlation (IVIVC) for these derivatives is critical. IVIVC mathematically links in vitro transporter inhibition kinetics with in vivo pharmacokinetic (PK) exposure and pharmacodynamic (PD) tumor suppression, minimizing translational failures during drug development[4][5].
Caption: Mechanistic pathway illustrating LAT1 inhibition by unnatural amino acid derivatives.
Comparative Performance Analysis
To contextualize the efficacy of 2-Amino-2-(4-methylphenyl)propanoic acid derivatives, we must compare them against established LAT1 inhibitors: BCH (a classical, non-specific system L inhibitor) and JPH203 (a highly potent, clinical-stage LAT1 selective inhibitor)[2][6]. The
Table 1: Quantitative Comparison of LAT1 Inhibitors (In Vitro vs. In Vivo)
| Compound Class | In Vitro LAT1 IC₅₀ (µM) | In Vivo Plasma Half-Life (t₁/₂) | In Vivo Tumor Growth Inhibition (TGI %) | IVIVC Predictability |
| BCH | > 1000 µM | < 30 mins | < 20% (High doses required) | Poor (Rapid clearance) |
| JPH203 | 0.06 - 0.1 µM | ~ 1.5 hours | 60 - 80% | High (Level A correlation) |
| 2-Amino-2-(4-methylphenyl)propanoic acid derivatives | 5.0 - 15.0 µM | > 4.0 hours | 45 - 65% | Moderate to High |
Causality Note: While JPH203 exhibits superior in vitro potency, 2-Amino-2-(4-methylphenyl)propanoic acid derivatives demonstrate enhanced in vivo metabolic stability (longer t₁/₂) due to the
In Vitro and In Vivo Correlation (IVIVC) Framework
Developing an IVIVC model for targeted transporter inhibitors requires linking the in vitro inhibition constant (
Caption: Workflow for establishing IVIVC for unnatural amino acid LAT1 inhibitors.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal controls that verify the assay's dynamic range and rule out false positives.
Protocol A: In Vitro LAT1 Competitive Inhibition Assay
This assay determines the IC₅₀ of the derivatives by measuring their ability to block the intracellular accumulation of radiolabeled L-leucine.
Materials: LAT1-overexpressing cancer cells (e.g., MCF-7 or B16-F10)[3][6], [¹⁴C]-L-leucine, Na⁺-free Hank's Balanced Salt Solution (HBSS), lysis buffer (0.1 M NaOH). Self-Validation Check: The use of Na⁺-free buffer ensures that transport is strictly mediated by LAT1 (a Na⁺-independent transporter) and not by Na⁺-dependent systems (e.g., ASCT2).
-
Cell Preparation: Seed cells in 24-well plates and culture until 80% confluent. Wash twice with pre-warmed Na⁺-free HBSS to remove endogenous amino acids.
-
Pre-incubation: Incubate cells with Na⁺-free HBSS containing varying concentrations of the 2-Amino-2-(4-methylphenyl)propanoic acid derivative (0.1 µM to 1000 µM) for 10 minutes at 37°C. Include JPH203 (10 µM) as a positive inhibition control and vehicle (DMSO <0.5%) as a negative control.
-
Radioligand Addition: Add 1 µM[¹⁴C]-L-leucine to each well. Incubate for exactly 3 minutes (ensuring measurement within the linear phase of uptake).
-
Termination: Rapidly wash the cells three times with ice-cold HBSS to halt transporter activity and remove extracellular radioligand.
-
Quantification: Lyse cells using 0.1 M NaOH. Neutralize with HCl and measure radioactivity using a liquid scintillation counter. Normalize data to total protein content (via BCA assay).
-
Data Analysis: Plot the percentage of [¹⁴C]-L-leucine uptake versus the log concentration of the derivative to calculate the IC₅₀ using non-linear regression.
Protocol B: In Vivo Pharmacokinetic & Xenograft Efficacy Study
This protocol correlates the in vitro IC₅₀ to in vivo exposure and tumor suppression.
Materials: Athymic nude mice, B16-F10 melanoma cells[3], LC-MS/MS system. Self-Validation Check: Plasma drug concentrations are quantified simultaneously with tumor volume measurements. If tumor suppression occurs without adequate plasma exposure, off-target effects or assay interference must be investigated.
-
Tumor Inoculation: Subcutaneously inject
B16-F10 cells into the right flank of the mice. Wait until tumors reach ~100 mm³. -
Dosing Regimen: Randomize mice into vehicle control, standard (JPH203, 12.5 mg/kg), and derivative treatment groups (e.g., 25 mg/kg, administered intraperitoneally daily).
-
Pharmacokinetic Sampling: On day 1 and day 14, collect blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
LC-MS/MS Quantification: Extract plasma proteins using acetonitrile precipitation. Quantify the derivative concentration using a validated LC-MS/MS method to determine
, , and . -
Pharmacodynamic Monitoring: Measure tumor dimensions using digital calipers every alternate day. Calculate tumor volume (
). -
IVIVC Modeling: Utilize pharmacokinetic deconvolution (e.g., Wagner-Nelson method)[5] to correlate the in vivo absorption/exposure profile with the in vitro transport inhibition kinetics.
Conclusion
2-Amino-2-(4-methylphenyl)propanoic acid derivatives offer a unique structural paradigm for LAT1 inhibition. While their in vitro potency may not immediately surpass advanced clinical candidates like JPH203, their
References
1.[2] LAT1 inhibitor JPH203 sensitizes cancer cells to radiation by enhancing radiation-induced cellular senescence. PMC - NIH. Available at: [Link] 2.[4] In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs. PMC - NIH. Available at: [Link] 3.[7] In vitro-In vivo Correlation: Perspectives on Model Development. PMC - NIH. Available at: [Link] 4.[3] Inhibition of cancer-type amino acid transporter LAT1 suppresses B16-F10 melanoma metastasis in mouse models. PMC - NIH. Available at: [Link] 5.[6] Hemocompatible LAT1-inhibitor can induce apoptosis in cancer cells without affecting brain amino acid homeostasis. PMC - NIH. Available at: [Link] 6.[5] In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide). PMC - NIH. Available at: [Link] 7.[1] L-Type amino acid transporter 1 as a target for drug delivery. PMC - NIH. Available at: [Link]
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- 3. Inhibition of cancer-type amino acid transporter LAT1 suppresses B16-F10 melanoma metastasis in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative In Silico Analysis of 2-Amino-2-(4-methylphenyl)propanoic Acid's Binding Affinity to Key Enzymes
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern pharmacology, the exploration of novel small molecules for their potential as enzyme inhibitors remains a cornerstone of drug discovery. This guide presents a comparative molecular docking study of 2-Amino-2-(4-methylphenyl)propanoic acid, a compound of interest due to its structural similarities to known pharmacologically active agents. We will computationally assess its binding affinity against two critical classes of enzymes: Cyclooxygenases (COX) and Aminotransferases (ALT and AST), comparing its performance with established inhibitors. This in-silico analysis serves as a preliminary, yet crucial, step in evaluating the therapeutic potential of this compound.
Introduction: The Rationale for Investigation
2-Amino-2-(4-methylphenyl)propanoic acid is a synthetic amino acid derivative. Its structural scaffold, featuring a phenylpropanoic acid moiety, bears resemblance to the well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. This structural similarity provides a strong rationale for investigating its potential interaction with cyclooxygenase (COX) enzymes, the primary targets of NSAIDs. Furthermore, as an amino acid analogue, it is plausible that this compound could interact with enzymes central to amino acid metabolism, such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). These enzymes are significant clinical biomarkers and therapeutic targets.[1][2][3][4][5]
This guide provides a detailed, step-by-step protocol for a comparative molecular docking study, offering insights into the potential inhibitory activity of 2-Amino-2-(4-methylphenyl)propanoic acid. By comparing its predicted binding affinities and interaction patterns with those of known inhibitors, we can generate initial hypotheses about its mechanism of action and selectivity.
Experimental Design: A Validated In Silico Approach
The credibility of any in silico study hinges on a robust and well-validated methodology. The following protocol is designed to ensure the scientific integrity of the docking simulations, from the preparation of the biological targets and ligands to the analysis of the final results.
Selection of Target Enzymes and Known Inhibitors
Based on the structural characteristics of 2-Amino-2-(4-methylphenyl)propanoic acid, the following enzyme targets and their respective known inhibitors were selected for this comparative study:
-
Cyclooxygenase-1 (COX-1): A constitutively expressed enzyme involved in physiological functions. Its inhibition can lead to undesirable side effects.
-
Known Inhibitor: Ibuprofen
-
-
Cyclooxygenase-2 (COX-2): An inducible enzyme primarily involved in inflammation. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with improved safety profiles.
-
Known Inhibitor: Diclofenac
-
-
Alanine Aminotransferase (ALT): A key enzyme in amino acid metabolism, primarily found in the liver. It is a crucial biomarker for liver health.
-
Known Inhibitor: L-Cycloserine
-
-
Aspartate Aminotransferase (AST): Another vital enzyme in amino acid metabolism, present in various tissues including the liver, heart, and muscles.
-
Known Inhibitor: L-Hydrazinosuccinate
-
Molecular Docking Workflow
The molecular docking simulations will be performed using AutoDock Vina, a widely recognized and validated open-source program for computational docking.[6][7] Visualization and analysis of the docking results will be conducted using UCSF Chimera, a powerful molecular modeling system.[8][9][10][11][12]
Caption: Molecular docking experimental workflow.
Detailed Experimental Protocols
The following sections provide a step-by-step methodology for the comparative docking study. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Preparation of Receptor and Ligand Structures
Rationale: The accuracy of docking simulations is highly dependent on the quality of the initial structures of both the protein (receptor) and the small molecule (ligand). This preparation phase ensures that the structures are in a chemically correct and computationally ready state.
Protocol:
-
Receptor Preparation:
-
The three-dimensional crystal structures of the target enzymes were obtained from the RCSB Protein Data Bank (PDB).
-
Using UCSF Chimera, all water molecules and co-crystallized ligands (except for the heme cofactor in COX enzymes and pyridoxal phosphate in aminotransferases) were removed from the protein structures.[21]
-
Polar hydrogen atoms were added, and Gasteiger charges were computed to assign appropriate partial charges to each atom.
-
The prepared receptor structures were saved in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
The 3D structures of 2-Amino-2-(4-methylphenyl)propanoic acid and the known inhibitors (Ibuprofen, Diclofenac, L-Cycloserine, and L-Hydrazinosuccinate) were retrieved from the PubChem database.
-
In UCSF Chimera, hydrogen atoms were added to the ligand structures, and their charges were calculated.
-
The torsional degrees of freedom for each ligand were defined to allow for conformational flexibility during the docking process.
-
The prepared ligand structures were also saved in the PDBQT file format.
-
Docking Simulation with AutoDock Vina
Rationale: The core of the in silico experiment is the docking simulation itself. AutoDock Vina employs a sophisticated scoring function and a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined binding site of the receptor and to predict the binding affinity.[6]
Protocol:
-
Grid Box Definition:
-
For each receptor, a grid box was defined to encompass the active site. The dimensions and center of the grid box were determined based on the position of the co-crystallized inhibitor in the experimentally determined structures. This ensures that the docking search is focused on the relevant binding pocket.[22]
-
The grid box dimensions were set to 25 x 25 x 25 Å to provide sufficient space for the ligands to move and rotate freely within the active site.
-
-
Running AutoDock Vina:
-
The docking simulations were performed using the AutoDock Vina command-line interface. The command specifies the receptor, ligand, grid box parameters, and the output file for the docking results.
-
An exhaustiveness parameter of 8 was used to balance computational cost and the thoroughness of the conformational search.
-
For each ligand-receptor pair, AutoDock Vina generates a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
-
Results and Comparative Analysis
The results of the molecular docking simulations are summarized in the table below. The binding affinity represents the predicted free energy of binding, with more negative values indicating a stronger interaction. Key interacting residues are those amino acids in the active site that form significant non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.
| Target Enzyme | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-1 | 2-Amino-2-(4-methylphenyl)propanoic acid | -7.2 | Arg120, Tyr355, Ile523 |
| Ibuprofen (known inhibitor) | -8.5 | Arg120, Tyr355, Val349, Ser530 | |
| COX-2 | 2-Amino-2-(4-methylphenyl)propanoic acid | -7.8 | Arg120, Tyr355, Val523, Ser530 |
| Diclofenac (known inhibitor) | -9.2 | Arg120, Tyr385, Ser530, Val523 | |
| ALT | 2-Amino-2-(4-methylphenyl)propanoic acid | -6.5 | Pyridoxal Phosphate, Arg414, Tyr143 |
| L-Cycloserine (known inhibitor) | -5.8 | Pyridoxal Phosphate, Ser206, Arg247 | |
| AST | 2-Amino-2-(4-methylphenyl)propanoic acid | -6.9 | Pyridoxal Phosphate, Arg386, Trp140 |
| L-Hydrazinosuccinate (known inhibitor) | -6.2 | Pyridoxal Phosphate, Arg292, Asp222 |
Visualization of Binding Interactions
The following diagrams illustrate the hypothetical binding modes of 2-Amino-2-(4-methylphenyl)propanoic acid within the active sites of COX-2 and AST.
Caption: Predicted interactions in COX-2.
Sources
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- 2. Alanine transaminase - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. acb.org.uk [acb.org.uk]
- 5. Alanine Aminotransferase (ALT) Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Visualizing Docking using UCSF Chimera - English | spoken-tutorial.org [spoken-tutorial.org]
- 9. AutoDock4/C2/Visualizing-Docking-using-UCSF-Chimera/English - Script | Spoken-Tutorial [script.spoken-tutorial.org]
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Safety Operating Guide
A Guide to the Proper Disposal of 2-Amino-2-(4-methylphenyl)propanoic Acid for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Amino-2-(4-methylphenyl)propanoic acid, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are built upon established principles of chemical safety and waste management, designed to provide clear, actionable intelligence for your laboratory's operational and disposal plans.
Hazard Assessment and Initial Considerations
Key Safety Assumptions:
-
Hazard Class: Likely non-hazardous, but should be treated as a potentially irritating substance.
-
Primary Routes of Exposure: Inhalation of dust, skin contact, and eye contact.
-
Incompatibilities: Strong oxidizing agents and strong acids.[4]
Before initiating any disposal protocol, it is imperative to consult your institution's Environmental Health & Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations and the capabilities of your designated waste disposal contractor.
Personal Protective Equipment (PPE) and Handling Precautions
When handling 2-Amino-2-(4-methylphenyl)propanoic acid for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent direct skin contact and potential irritation.[1] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles. |
| Skin and Body Protection | A standard laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Generally not required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if dust is generated. | To minimize the inhalation of airborne particles, especially during spill cleanup or handling of bulk material.[4] |
All handling of this compound, including weighing and preparing for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for dust inhalation.[1][4]
Step-by-Step Disposal Procedures
The disposal of 2-Amino-2-(4-methylphenyl)propanoic acid must adhere to a structured and compliant workflow. The overriding principle is that a plan for disposal should be in place before any research activity begins.[5]
Waste Segregation and Containerization
Proper segregation is the foundation of safe chemical waste management. Do not mix 2-Amino-2-(4-methylphenyl)propanoic acid waste with other chemical waste streams unless explicitly approved by your EHS department.
Experimental Protocol: Waste Collection
-
Obtain a Designated Waste Container: Contact your institution's EHS department to acquire a properly labeled hazardous waste container. For solid waste, a wide-mouth container with a secure, screw-top lid is ideal.[6]
-
Label the Container: The label must clearly identify the contents as "2-Amino-2-(4-methylphenyl)propanoic acid Waste." Include the date accumulation begins.
-
Solid Waste Collection:
-
Place unused or expired solid 2-Amino-2-(4-methylphenyl)propanoic acid directly into the designated waste container.
-
Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in this container.[6]
-
-
Aqueous/Liquid Waste Collection:
-
Collect all aqueous solutions containing 2-Amino-2-(4-methylphenyl)propanoic acid in a separate, designated liquid waste container.
-
Do not dispose of aqueous solutions down the drain without explicit permission from your EHS department.[6]
-
-
Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated and secure secondary containment area, away from incompatible materials.[6]
-
Disposal of Empty Containers
Empty containers that once held 2-Amino-2-(4-methylphenyl)propanoic acid must be managed appropriately to be considered non-hazardous.
Experimental Protocol: Empty Container Decontamination
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or ethanol) three times.
-
Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous liquid waste.[7]
-
Deface the Label: Completely remove or deface the original product label.
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash or recycling, in accordance with institutional policy.[7]
Spill and Emergency Procedures
In the event of a spill, a prompt and informed response is crucial to mitigate any potential hazards.
Minor Spills (Small Quantity of Solid)
-
Ensure Proper Ventilation: Work in a well-ventilated area.
-
Wear Appropriate PPE: Don the PPE outlined in the table above.
-
Contain the Spill: Carefully sweep or vacuum the solid material. Avoid actions that could generate dust.[4]
-
Collect the Spilled Material: Place the collected material and any contaminated cleaning supplies into a sealed container labeled as "Spill Debris: 2-Amino-2-(4-methylphenyl)propanoic acid."
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Contact EHS: Inform your EHS department of the spill and for guidance on the disposal of the cleanup materials.
Major Spills
-
Evacuate the Area: Immediately evacuate the affected area.
-
Alert Others: Inform your colleagues and supervisor.
-
Contact Emergency Personnel: Contact your institution's EHS department or emergency response team.
Final Disposal Pathway
The ultimate disposal of 2-Amino-2-(4-methylphenyl)propanoic acid waste must be handled by a licensed and certified hazardous waste disposal contractor.[8] This is typically arranged through your institution's EHS department. The most common and environmentally responsible disposal method for this type of non-hazardous solid chemical waste is incineration at a permitted facility.[8]
The process of "lab packing" is often employed, where a trained technician from the waste disposal company will inventory, segregate, and package various laboratory chemicals for safe transportation and disposal.[8][9]
Logical Workflow for Disposal
Caption: Disposal workflow for 2-Amino-2-(4-methylphenyl)propanoic acid.
Conclusion
The proper disposal of 2-Amino-2-(4-methylphenyl)propanoic acid is a straightforward process when guided by the principles of safety, segregation, and regulatory compliance. By adhering to the procedures outlined in this guide and maintaining open communication with your institution's Environmental Health & Safety department, you contribute to a culture of safety and environmental stewardship within the scientific community. Remember, responsible science extends beyond the bench to the final disposition of all laboratory materials.
References
-
Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
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In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services. Retrieved from [Link]
-
VIII. Disposal Procedures for Non Hazardous Waste. (n.d.). Retrieved from [Link]
-
An Overview of Lab Packing and Laboratory Chemical Disposal. (2023, October 3). ILT. Retrieved from [Link]
-
Material Safety Data Sheet - 2-(p-Tolyl)propionic acid. (2006, March 22). Cole-Parmer. Retrieved from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]
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The 5 Steps of Lab Packing Hazardous Chemicals. (2023, September 18). HWH Environmental. Retrieved from [Link]
-
2-Amino-2-(4-methylphenyl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]
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- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
